Technical Documentation Center

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid
  • CAS: 1249313-28-7

Core Science & Biosynthesis

Foundational

The Chemical Structure, Physical Properties, and Synthetic Utility of 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In modern fragment-based drug discovery (FBDD), the selection of building blocks dictates the downstream pharmacokin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern fragment-based drug discovery (FBDD), the selection of building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249313-28-7) has emerged as a highly specialized, dual-purpose molecular fragment. By combining a pyrazole core—a privileged bioisostere—with a sterically hindered gem-dimethyl carboxylic acid moiety, this molecule solves two ubiquitous challenges in drug design: excessive lipophilicity and metabolic instability.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the causality behind this molecule's structural design, explore its mechanistic advantages in biological systems, and provide a self-validating experimental protocol for its integration into high-throughput synthesis workflows.

Structural and Physicochemical Profiling

The architecture of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is deceptively simple but highly engineered. The molecule consists of a central isobutyric acid (2-methylpropanoic acid) backbone, where the alpha-carbon is covalently bonded to the 4-position of a 1-methylpyrazole ring.

This specific connectivity ensures that the reactive carboxylic acid handle is insulated by two methyl groups, while the N-methyl group on the pyrazole ring locks the heterocycle into a single tautomeric state. This structural rigidity is critical for maintaining a predictable Structure-Activity Relationship (SAR) vector during lead optimization [1].

Quantitative Data Summary

The following table summarizes the core physicochemical properties that make this molecule an ideal starting point for central nervous system (CNS) or orally bioavailable drug candidates [2].

Physicochemical PropertyValue
Chemical Name 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid
CAS Number 1249313-28-7
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
SMILES String CC(C)(C1=CN(C)N=C1)C(=O)O
Hydrogen Bond Donors (HBD) 1 (Carboxylic OH)
Hydrogen Bond Acceptors (HBA) 3 (Carbonyl O, Hydroxyl O, Pyrazole N)
Topological Polar Surface Area (TPSA) ~55.1 Ų (Ideal for membrane permeability)

Mechanistic Rationale in Drug Design

The inclusion of this specific building block into a drug discovery pipeline is driven by two fundamental principles of medicinal chemistry: bioisosterism and conformational restriction.

The Pyrazole Core: A Privileged Bioisostere

Historically, drug discovery relied heavily on phenyl rings to occupy hydrophobic pockets in target proteins. However, excessive aromaticity drives up the calculated partition coefficient (cLogP), leading to poor aqueous solubility, off-target promiscuity (e.g., hERG liability), and rapid clearance.

The pyrazole ring acts as a superior bioisostere for phenyl and amide groups. While benzene has a cLogP of ~2.14, pyrazole drops this value to ~0.24 [3]. By utilizing the 1-methylpyrazole core, chemists can maintain the necessary aromatic interactions (π-π stacking with target residues) while drastically improving the molecule's thermodynamic solubility and metabolic clearance profile [5]. Furthermore, the N-methyl substitution prevents tautomerization, ensuring the molecule does not waste binding energy adopting multiple states in solution.

The Gem-Dimethyl Group: The Thorpe-Ingold Effect

The true ingenuity of this molecule lies in the gem-dimethyl group at the alpha position of the carboxylic acid. This structural feature exerts the Thorpe-Ingold effect (angle compression). By placing two bulky methyl groups on the alpha-carbon, the internal C-C-C bond angle is compressed, which thermodynamically forces the exocyclic reactive groups (the pyrazole ring and the carboxylic acid) closer together [4].

Causality in PK/PD:

  • Conformational Pre-organization: The steric bulk restricts the rotation of the adjacent bonds, pre-organizing the resulting amide into a bioactive conformation. This lowers the entropic penalty upon binding to the target receptor.

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently oxidize the alpha-protons of carbonyl compounds, leading to rapid drug degradation. The gem-dimethyl group completely replaces these vulnerable alpha-protons, effectively blocking Phase I oxidative metabolism at this site [4].

Pharmacophore Molecule 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl) propanoic acid NMethyl N-Methyl Group • Prevents Tautomerization • Defines SAR Vector Molecule->NMethyl Pyrazole Pyrazole Core • Phenyl Bioisostere • Lowers cLogP • Improves Solubility Molecule->Pyrazole GemDimethyl Gem-Dimethyl Group • Thorpe-Ingold Effect • Blocks CYP450 Oxidation Molecule->GemDimethyl Carboxyl Carboxylic Acid • Amide Coupling Handle • H-Bond Donor/Acceptor Molecule->Carboxyl

Figure 1: Pharmacophore mapping and structural rationale of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Synthetic Methodologies and Experimental Protocols

While the gem-dimethyl group provides immense biological advantages, it introduces a significant synthetic challenge: steric hindrance . Standard amide coupling reagents (e.g., EDC/HOBt) often fail to activate this acid, resulting in poor yields or complete recovery of starting materials.

To overcome this, a highly reactive uronium/aminium salt such as HATU must be employed. The following protocol is designed as a self-validating system ; each step includes a specific diagnostic checkpoint to ensure failures are caught immediately, guaranteeing high-fidelity library generation.

Step-by-Step Amide Coupling Protocol

1. Reagent Preparation & Solvation

  • Action: Dissolve 1.0 equivalent (eq) of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid and 1.2 eq of the target primary/secondary amine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Causality: Anhydrous DMF is required because the active ester intermediate is highly susceptible to hydrolysis by trace water.

2. Base Addition

  • Action: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The tertiary amine deprotonates the carboxylic acid to form the reactive carboxylate. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

3. Activation (The Critical Step)

  • Action: Cool the reaction vessel to 0°C. Slowly add 1.2 eq of HATU.

  • Causality: HATU rapidly forms an extremely reactive 7-aza-HOBt active ester. Cooling to 0°C controls the exothermic activation process, preventing the degradation of the active ester before the sterically hindered amine can attack.

4. Coupling & Self-Validation

  • Action: Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

  • Validation Checkpoint: Pull a 5 µL aliquot, dilute in Methanol, and analyze via LC-MS. The reaction is only considered complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting acid mass (m/z 169.09 [M+H]+).

5. Quench and Liquid-Liquid Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M HCl, followed by brine.

  • Validation Checkpoint: The 1M HCl wash is mandatory. It protonates and removes unreacted amines and residual DIPEA into the aqueous layer, ensuring the organic layer contains only the neutral amide product and trace non-polar impurities.

6. Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC.

Workflow Reagents Acid + Amine (in Anhydrous DMF) Activation Add HATU + DIPEA (0°C to RT) Reagents->Activation Steric hindrance requires HATU Coupling Amide Bond Formation (2-4h) Activation->Coupling LC-MS Monitoring Workup Aqueous Quench & Extraction Coupling->Workup Remove DMF/Salts Purification Prep-HPLC Isolation Workup->Purification >95% Purity

Figure 2: High-throughput amide coupling workflow optimized for sterically hindered substrates.

Conclusion

2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is far more than a simple chemical reagent; it is a rationally designed fragment that directly addresses the attrition rates in modern drug development. By leveraging the pyrazole ring for improved solubility and the Thorpe-Ingold effect for metabolic stability, medicinal chemists can utilize this building block to generate robust, high-affinity ligands. When paired with sterically-accommodating synthetic protocols like the HATU-mediated coupling described above, this molecule serves as a powerful engine for lead generation across diverse therapeutic areas.

References

  • NextSDS. "2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid - Substance Database." NextSDS Chemical Safety Tools.
  • BLD Pharm. "1249528-52-6 | 2-(1-Ethyl-1h-pyrazol-4-yl)propanoic acid." BLD Pharm Product Catalog.
  • PharmaBlock. "Pyrazoles in Drug Discovery." PharmaBlock Enabling Technologies.
  • Journal of Medicinal Chemistry. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." ACS Publications.
  • National Institutes of Health (NIH). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." PubMed Central (PMC).
Exploratory

In Vitro Pharmacological Profiling of 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid: A Fragment-Based Drug Discovery Guide

Executive Summary & Structural Rationale In the modern landscape of target-based drug discovery, starting with highly optimized, low-molecular-weight chemical matter is critical for developing high-affinity, bioavailable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the modern landscape of target-based drug discovery, starting with highly optimized, low-molecular-weight chemical matter is critical for developing high-affinity, bioavailable therapeutics. 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249313-28-7) represents a quintessential "fragment" molecule. With a molecular weight of 168.19 g/mol , it strictly adheres to the "Rule of Three" (Ro3), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD) campaigns[1].

The structural rationale for profiling this specific molecule lies in its dual-pharmacophore nature:

  • The Pyrazole Core: Pyrazoles are privileged scaffolds in medicinal chemistry, offering excellent hydrogen-bonding capabilities (acting as both donors and acceptors depending on tautomerization, though N-methylation here fixes the tautomeric state) and favorable pi-stacking interactions within hydrophobic protein pockets[2].

  • The Propanoic Acid Moiety: The carboxylic acid provides a strong vector for salt-bridge formation with basic amino acid residues (e.g., Arginine, Lysine) or metal chelation in metalloenzymes. The gem-dimethyl substitution at the alpha-carbon restricts the conformational flexibility of the acid group, reducing the entropic penalty upon target binding.

Because fragments inherently possess low binding affinities (typically Kd​ in the high micromolar to millimolar range), traditional high-throughput screening (HTS) biochemical assays often fail to detect them[3]. Therefore, the in vitro pharmacological profiling of this compound requires a highly sensitive, biophysics-first screening cascade designed to capture transient, low-affinity target engagement, followed by rigorous orthogonal validation.

The Biophysical Screening Cascade

To establish a self-validating system, we employ a multi-tiered biophysical approach. We do not rely on a single assay; rather, we use orthogonal techniques to eliminate false positives caused by aggregation or non-specific binding.

Phase 1: Primary Target Engagement via Thermal Shift Assay (TSA)

The Thermal Shift Assay (TSA), or differential scanning fluorimetry (DSF), is our primary screen. When a fragment binds to a folded target protein, it thermodynamically stabilizes the native state, shifting the melting temperature ( Tm​ ) to a higher value[4]. We run TSA first because it is label-free, highly scalable, and tolerates the high fragment concentrations (1–5 mM) required to drive equilibrium toward the bound state[5].

Phase 2: Orthogonal Validation & Kinetics via Surface Plasmon Resonance (SPR)

Hits from TSA are advanced to SPR. SPR is critical because it provides real-time, label-free detection of direct binding, allowing us to determine the binding stoichiometry and affinity ( Kd​ )[6]. For a molecule like 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, SPR helps confirm that the binding is a 1:1 specific interaction rather than non-specific micellar aggregation, which is a common artifact in high-concentration fragment screens[7].

FBDD_Workflow Start Fragment Library (Pyrazole Derivatives) TSA Primary Screen: TSA (Thermal Shift Assay) Start->TSA High-throughput (1-5 mM) SPR Orthogonal Screen: SPR (Affinity & Kinetics) TSA->SPR ΔTm > 0.5°C NMR_Xray Structural Validation (NMR / X-ray Crystallography) SPR->NMR_Xray Kd < 1 mM, 1:1 Stoichiometry Hit2Lead Hit-to-Lead Optimization (Fragment Growing/Linking) NMR_Xray->Hit2Lead Binding Mode Confirmed

Fig 1. Fragment-Based Drug Discovery (FBDD) biophysical screening cascade.

Experimental Protocols: A Self-Validating System

As an Application Scientist, I emphasize that the success of fragment profiling hinges on meticulous assay setup. Below are the optimized, step-by-step methodologies for profiling our pyrazole-propanoic acid fragment.

Protocol A: High-Throughput Thermal Shift Assay (TSA)

Causality Check: We use SYPRO Orange dye because its fluorescence is highly quenched in aqueous environments but increases dramatically when it binds to the hydrophobic core of a denaturing protein[8].

  • Reagent Preparation: Prepare the target protein at a final concentration of 2–5 µM in a physiologically relevant buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl). Add SYPRO Orange dye at a 5X final concentration.

  • Fragment Addition: Dispense 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid into a 384-well PCR plate to achieve a final concentration of 1 mM. Critical Step: Ensure the final DMSO concentration is strictly normalized across all wells (typically 2–5%) to prevent solvent-induced destabilization.

  • Thermal Ramping: Seal the plate and centrifuge at 1000 x g for 1 minute to remove bubbles. Run the plate in a Real-Time PCR system (e.g., QuantStudio) using a temperature ramp from 25°C to 95°C at a rate of 1°C/minute[5].

  • Data Analysis: Extract the first derivative of the fluorescence curve to identify the Tm​ . A positive hit is defined as a ΔTm​≥0.5∘C compared to the DMSO vehicle control[9].

Protocol B: SPR Fragment Screening & Solvent Correction

Causality Check: Because fragments are small (168 Da), the refractive index change upon binding is minute. Furthermore, the high DMSO concentrations required for solubility create massive bulk refractive index shifts. A rigorous DMSO solvent correction curve is mandatory to prevent false positives[6].

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry) to a high density (typically 3000–5000 Response Units, RU) to maximize the theoretical maximum response ( Rmax​ ) for a low-molecular-weight analyte[3].

  • Buffer Setup: Use a running buffer matching the TSA assay, supplemented with 0.05% Tween-20 (to reduce non-specific binding) and exactly 5.0% DMSO.

  • Solvent Correction Curve: Inject a series of 8 buffer blanks containing a gradient of DMSO (4.5% to 5.5%) to create a calibration curve that subtracts bulk solvent effects from the binding signal.

  • Analyte Injection: Inject the pyrazole fragment in a dose-response series (e.g., 31.25 µM to 1000 µM) using multi-cycle kinetics. Flow rate should be high (30–50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the steady-state binding levels to a 1:1 Langmuir binding isotherm to calculate the Kd​ [10].

SPR_Logic Baseline Baseline (Buffer Flow) Injection Fragment Injection (10 - 1000 µM) Baseline->Injection Association Association Phase (Fast kon for fragments) Injection->Association SteadyState Steady-State (Req reached) Association->SteadyState Equilibrium Dissociation Dissociation Phase (Fast koff) SteadyState->Dissociation Buffer Wash

Fig 2. Typical SPR sensorgram phases for low-affinity pyrazole fragment binding.

Biochemical & In Vitro ADME Profiling

Once target engagement is confirmed biophysically, the fragment must be profiled for biochemical inhibition and early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Because fragments are grown into larger leads, their baseline physicochemical properties dictate the trajectory of the medicinal chemistry effort.

Dealing with High-Concentration Artifacts

In biochemical assays (e.g., fluorescence resonance energy transfer [FRET] or luminescence-based enzymatic assays), testing fragments at 1 mM can lead to false positives via colloidal aggregation.

  • Protocol modification: Always include 0.01% Triton X-100 or CHAPS in the biochemical assay buffer. Detergents disrupt colloidal aggregates, ensuring that any observed inhibition is due to true active-site binding rather than promiscuous sequestration of the enzyme.

Early ADME: Microsomal Stability

The carboxylic acid and the N-methyl pyrazole groups are generally metabolically stable, but early profiling is required.

  • Methodology: Incubate 1 µM of the fragment with Human Liver Microsomes (HLM) at 1 mg/mL protein concentration, supplemented with NADPH (1 mM). Take aliquots at 0, 15, 30, and 60 minutes, quench with cold acetonitrile, and analyze parent compound depletion via LC-MS/MS. This yields the intrinsic clearance ( CLint​ ).

Quantitative Data Presentation

To facilitate rapid decision-making for medicinal chemists, all physicochemical and expected profiling data must be summarized clearly. Table 1 outlines the FBDD compliance metrics, while Table 2 provides a framework for the expected in vitro pharmacological outputs based on historical data for pyrazole-acid fragments.

Table 1: Physicochemical Properties & Rule of Three (Ro3) Compliance

ParameterValueRo3 ThresholdStatus
Molecular Weight 168.19 g/mol < 300 g/mol Pass
ClogP (Estimated) ~0.8≤ 3.0Pass
H-Bond Donors 1 (COOH)≤ 3Pass
H-Bond Acceptors 3 (N, N, C=O)≤ 3Pass
Rotatable Bonds 2≤ 3Pass
Ligand Efficiency (LE) Potential High> 0.3 kcal/mol/HAOptimal

Table 2: Expected Biophysical & In Vitro ADME Profiling Results

Assay TypeParameter MeasuredExpected Range for FragmentCausality / Interpretation
Thermal Shift (TSA) ΔTm​ (°C)+0.5 to +2.5 °CIndicates direct thermodynamic stabilization of the target.
SPR Kd​ (Affinity)100 µM – 2 mMTypical low affinity of fragments; requires "growing" to improve.
SPR Stoichiometry~1.0Confirms specific 1:1 binding, ruling out aggregation[7].
HLM Stability Intrinsic Clearance ( CLint​ )< 20 µL/min/mgHigh metabolic stability expected due to lack of labile aliphatic chains.
Cytotoxicity HepG2 CC50​ > 500 µMLow toxicity expected; safe to use as a structural building block.

Conclusion and Next Steps (Hit-to-Lead)

The in vitro pharmacological profiling of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid establishes it as a highly tractable fragment. Once biophysical engagement (TSA, SPR) is confirmed, the critical next step is Structural Validation (via X-ray crystallography or 2D NMR) to determine the exact binding vector[5].

Because the carboxylic acid provides a clear synthetic handle, medicinal chemists can utilize structure-based drug design (SBDD) to execute "fragment growing" strategies—coupling the acid with various amines to form amides that reach into adjacent hydrophobic sub-pockets, thereby driving the affinity from the millimolar to the nanomolar range[11].

References

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding. PLOS One. Available at:[Link]

  • Fragment Screening by Weak Affinity Chromatography: Comparison with Established Techniques. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Fragment Screening Using Surface Plasmon Resonance. YAKUGAKU ZASSHI. Available at:[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Pharmacology. Available at:[Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Available at:[Link]

  • Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges. MDPI. Available at:[Link]

  • Fragment Based Ligand Discovery - Library Design and Screening by Thermal Shift Analysis. White Rose eTheses Online. Available at:[Link]

  • Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug Discovery Campaigns. ResearchGate. Available at:[Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist (Portland Press). Available at:[Link]

  • Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Available at:[Link]

Sources

Foundational

pharmacokinetic properties of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid derivatives

An In-Depth Technical Guide to the Pharmacokinetic Properties of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid Derivatives Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its versatile chemical nature and its presence in a multitude of pharmacologically active compounds.[1][2] Derivatives of pyrazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][3][4] The 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid core represents a key scaffold within this class, offering multiple points for chemical modification to optimize therapeutic efficacy and safety.

However, the journey from a promising lead compound to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), dictates the concentration and persistence of a drug at its site of action. A compound with excellent in vitro potency can fail in vivo if it is poorly absorbed, rapidly metabolized, or improperly distributed. This guide provides drug development professionals with a comprehensive overview of the methodologies and strategic considerations for evaluating the .

Part 1: Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic assessment relies on a suite of in vitro assays designed to provide early, high-throughput predictions of a compound's in vivo behavior.[5][6] These assays are crucial for establishing structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the selection and optimization of lead candidates.[5]

Absorption: Assessing Membrane Permeability

For orally administered drugs, the ability to cross the intestinal epithelium is the first critical step. Permeability is assessed using models that predict both passive diffusion and the influence of cellular transporters.

Causality Behind Experimental Choices: The choice between a simple, high-throughput artificial membrane assay and a more complex, biologically relevant cell-based assay depends on the stage of drug discovery. The Parallel Artificial Membrane Permeability Assay (PAMPA) is ideal for early-stage screening of large numbers of compounds to assess passive permeability.[5][6] The Caco-2 assay, while lower-throughput, provides more comprehensive data by incorporating active transport and efflux mechanisms, making it the industry standard for lead optimization.[5][7]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the industry-standard method for predicting intestinal drug absorption.[5]

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® plates) and cultured for approximately 21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates tight cell junctions, which are essential for a valid assay.

  • Assay Initiation:

    • The culture medium is removed from both the apical (donor) and basolateral (receiver) compartments.

    • The test compound, dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution), is added to the apical side to assess absorption (A-to-B permeability).

    • Simultaneously, in a separate set of wells, the compound is added to the basolateral side to assess efflux (B-to-A permeability).

  • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). An aliquot is also taken from the donor compartment at the beginning and end of the experiment to confirm mass balance.

  • Quantification: The concentration of the compound in all samples is determined using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

Diagram: In Vitro Permeability Assessment Workflow

G cluster_0 Early Screening cluster_1 Lead Optimization PAMPA PAMPA Assay (Passive Permeability) rank_high rank_high PAMPA->rank_high Rank by High Permeability Caco2 Caco-2 Assay (Passive + Active Transport) MDCK MDR1-MDCK Assay (Specific P-gp Efflux) Caco2->MDCK If Efflux Ratio > 2 rank_low rank_low Caco2->rank_low Rank by Low Efflux & High Papp rank_confirm rank_confirm MDCK->rank_confirm Confirm P-gp Substrate start Test Compound start->PAMPA start->Caco2

Caption: Workflow for in vitro permeability screening.

Distribution: Plasma Protein Binding (PPB)

Once absorbed, a drug's distribution is governed by its binding to plasma proteins like albumin. Only the unbound fraction is free to interact with its target and be metabolized or excreted. High PPB can limit efficacy and complicate dosing.

Experimental Protocol: Equilibrium Dialysis for PPB

  • Device Preparation: A semi-permeable membrane (typically with a molecular weight cutoff of 5-10 kDa) separates a two-chamber dialysis device.

  • Sample Addition: The test compound is added to blank plasma (human, rat, etc.) and placed in one chamber (the plasma side). An equal volume of protein-free buffer (phosphate-buffered saline) is placed in the other chamber (the buffer side).

  • Equilibration: The device is sealed and incubated, often overnight (18-24 hours), at 37°C with gentle agitation to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.

  • Analysis: The concentrations of the compound in both aliquots are measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug (% Fu) is calculated as: (% Fu) = (Concentration in Buffer Side / Concentration in Plasma Side) * 100.

Metabolism: Assessing Metabolic Stability

The liver is the primary site of drug metabolism, where enzymes like the Cytochrome P450 (CYP) family convert drugs into more water-soluble forms for excretion.[8] Assessing a compound's stability in the presence of these enzymes is vital to predict its in vivo half-life and potential for drug-drug interactions.

Causality Behind Experimental Choices: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, making them a cost-effective model for assessing Phase I (oxidative) metabolism.[9] Hepatocytes (liver cells) are a more complete model, as they contain both Phase I and Phase II (conjugative) enzymes, providing a more comprehensive picture of metabolic clearance.[7][9]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer), a solution of the test compound, and a solution of the necessary cofactor, NADPH (which initiates the metabolic reaction). Liver microsomes (commercially available) are thawed immediately before use.

  • Incubation Setup: In a 96-well plate, the test compound, buffer, and liver microsomes are pre-incubated at 37°C for 5-10 minutes to reach thermal equilibrium.

  • Reaction Initiation: The metabolic reaction is started by adding the pre-warmed NADPH solution to the wells.

  • Time-Point Sampling: The reaction is stopped at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a "stop solution," typically cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: The plate is centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Diagram: Metabolic Stability Assessment Workflow

G cluster_0 Phase I Metabolism cluster_1 Phase I & II Metabolism Microsomes Liver Microsomes + NADPH CYP_ID CYP Reaction Phenotyping (Identify specific enzymes) Microsomes->CYP_ID If stability is low CLint1 CLint1 Microsomes->CLint1 Calculate Phase I Intrinsic Clearance (CLint) Hepatocytes Hepatocyte Suspension Met_ID Metabolite Identification Hepatocytes->Met_ID CLint2 CLint2 Hepatocytes->CLint2 Calculate Overall Intrinsic Clearance (CLint) start Test Compound start->Microsomes start->Hepatocytes

Caption: Workflow for in vitro metabolic stability studies.

Part 2: In Vivo Pharmacokinetic Characterization

While in vitro assays are predictive, in vivo studies in animal models are essential to understand how ADME processes are integrated in a whole organism and to determine key PK parameters like bioavailability and half-life.

Formulation and Study Design

Causality Behind Experimental Choices: Many pyrazole derivatives exhibit poor aqueous solubility. Therefore, developing a suitable formulation is a critical first step to ensure the compound can be administered effectively and achieve adequate systemic exposure. A common strategy for oral dosing involves a vehicle containing a mixture of solvents and surfactants to maintain solubility. Intravenous (IV) administration is also performed to provide a baseline for 100% bioavailability, against which the oral route can be compared.

Experimental Protocol: Oral Formulation for In Vivo Studies

This protocol describes a common vehicle for administering poorly soluble compounds to rodents.

  • Initial Solubilization: Weigh the required amount of the pyrazole derivative. Add a small volume of an organic solvent like Dimethyl Sulfoxide (DMSO) (e.g., 5-10% of the final volume) and vortex or sonicate until the compound is fully dissolved.

  • Addition of Co-solvents: Add a co-solvent such as PEG400 (e.g., 40% of the final volume) and vortex thoroughly.

  • Addition of Surfactant: Add a surfactant like Tween-80 or Cremophor EL (e.g., 5% of the final volume) to improve stability and prevent precipitation, then vortex again.

  • Final Dilution: Slowly add the final diluent, typically sterile saline or water, to reach the desired final concentration. Vortex until the solution is clear and homogenous.

Typical In Vivo PK Study Design

A study typically involves two groups of animals (e.g., Sprague-Dawley rats).[7][10]

  • Group 1 (IV): Receives a single bolus dose via the tail vein.

  • Group 2 (Oral): Receives a single dose via oral gavage using the prepared formulation.

Serial blood samples (e.g., 50-100 µL) are collected from each animal at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is harvested by centrifugation and stored at -80°C until analysis.

Bioanalysis by LC-MS/MS

LC-MS/MS is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma due to its exceptional sensitivity and selectivity.[11][12][13]

Experimental Protocol: Plasma Sample Preparation by Protein Precipitation

This is the simplest and fastest method for sample cleanup.[13][14]

  • Sample Thawing: Thaw plasma samples and an internal standard (IS) stock solution. The IS is a structurally similar molecule used to correct for variability during sample processing and analysis.

  • Precipitation: To a small volume of plasma (e.g., 25 µL), add a 3- to 4-fold excess of cold acetonitrile containing the IS (e.g., 100 µL).

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new plate or vial for injection into the LC-MS/MS system.

Diagram: In Vivo PK Study and Bioanalysis Workflow

G cluster_0 In Vivo Dosing cluster_1 Sample Collection & Processing cluster_2 Analysis & Data Modeling IV Group 1: IV Dose Blood Serial Blood Sampling IV->Blood PO Group 2: Oral Dose PO->Blood Plasma Harvest Plasma Blood->Plasma Prep Sample Prep (e.g., Protein Precipitation) Plasma->Prep LCMS LC-MS/MS Quantification Prep->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax, T½, F%) LCMS->PK_Calc

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Dissolving 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid for Biological Assays

Introduction This document provides a comprehensive guide for the effective dissolution of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid for use in a variety of biological assays. As a small molecule with a carboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive guide for the effective dissolution of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid for use in a variety of biological assays. As a small molecule with a carboxylic acid moiety, its solubility in aqueous media typically used for in vitro and in vivo studies can be limited. Proper preparation of stock solutions is paramount for obtaining accurate, reproducible, and meaningful experimental results. This guide will delve into the physicochemical characteristics of the compound, outline detailed dissolution protocols, and provide troubleshooting strategies to overcome common challenges such as precipitation.

Physicochemical Properties and Solubility Considerations

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group: This acidic proton can be removed to form a carboxylate salt, which is generally more soluble in aqueous solutions. The pKa of this group is crucial in determining the pH at which it becomes ionized. While not experimentally determined for this specific compound, the pKa of similar small molecule carboxylic acids typically falls in the range of 3-5.[1]

  • Pyrazole Ring and Methyl Substituents: The N-methylated pyrazole ring and the gem-dimethyl groups contribute to the molecule's lipophilicity. A predicted XlogP value of 0.6 for the closely related 2-methyl-2-(1H-pyrazol-4-yl)propanoic acid suggests moderate lipophilicity.

These features indicate that the compound is likely to have poor solubility in neutral aqueous buffers but will be soluble in organic solvents and in aqueous solutions at a pH above its pKa.

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted Value/RangeImplication for Dissolution
Molecular Formula C₉H₁₄N₂O₂-
Molecular Weight 182.22 g/mol For calculating molar concentrations.
Predicted pKa 3 - 5The compound will be largely uncharged and less soluble at acidic to neutral pH. Solubility will increase significantly at pH > 6.
Predicted XlogP ~0.6Indicates moderate lipophilicity, suggesting good solubility in organic solvents like DMSO.
Physical Form Likely a solidBased on similar pyrazole carboxylic acids.

Core Principles for Dissolution

Two primary strategies are recommended for dissolving 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid for biological assays:

  • Dissolution in an Organic Solvent: Utilizing a strong, water-miscible organic solvent like dimethyl sulfoxide (DMSO) is the most common initial step.

  • pH-Mediated Dissolution: For acidic compounds, increasing the pH of the solvent will deprotonate the carboxylic acid, forming a more soluble salt. This is often done in conjunction with an organic solvent.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in 100% DMSO

This is the recommended primary method for creating a concentrated stock solution.

Materials:

  • 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (solid)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Step-by-Step Methodology:

  • Pre-Weighing Preparation: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing the Compound: On a calibrated analytical balance, carefully weigh the desired mass of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.822 mg.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. For a 10 mM stock, add 1 mL of DMSO.

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption.

    • Clearly label each aliquot with the compound name, concentration, solvent (100% DMSO), and date of preparation.

    • Store aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Protocol 2: Preparation of a Stock Solution using pH Adjustment

This method can be useful if the compound shows limited solubility even in DMSO or if a lower final DMSO concentration in the assay is desired.

Materials:

  • All materials from Protocol 1

  • 0.1 M Sodium Hydroxide (NaOH), sterile-filtered

  • Sterile deionized water or phosphate-buffered saline (PBS)

Step-by-Step Methodology:

  • Initial Dissolution in DMSO: Weigh the compound as described in Protocol 1 and dissolve it in a minimal amount of DMSO (e.g., 10-20% of the final desired volume).

  • pH Adjustment:

    • Slowly add 0.1 M NaOH dropwise to the DMSO solution while vortexing. The goal is to deprotonate the carboxylic acid to its more soluble salt form.

    • Continue adding NaOH until the compound fully dissolves.

  • Volume Adjustment: Bring the solution to the final desired volume with sterile deionized water or PBS.

  • Final pH Check (Optional but Recommended): If the final application is sensitive to pH, the pH of the stock solution can be checked and adjusted. However, be aware that the high concentration of the compound may buffer the solution.

  • Aliquoting and Storage: Aliquot and store as described in Protocol 1.

Workflow for Preparing Stock Solutions

G cluster_0 Protocol 1: 100% DMSO cluster_1 Protocol 2: pH Adjustment weigh Weigh Compound add_dmso Add 100% Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot_store1 Aliquot and Store at -20°C / -80°C dissolve->aliquot_store1 weigh2 Weigh Compound add_min_dmso Add Minimal DMSO weigh2->add_min_dmso add_naoh Add 0.1M NaOH Dropwise add_min_dmso->add_naoh add_buffer Add Aqueous Buffer to Final Volume add_naoh->add_buffer aliquot_store2 Aliquot and Store at -20°C / -80°C add_buffer->aliquot_store2

Caption: Workflow for preparing stock solutions.

Diluting Stock Solutions for Biological Assays

A common pitfall is the precipitation of the compound when the concentrated DMSO stock is diluted into the aqueous assay buffer or cell culture medium.[2] This "solvent shock" can lead to inaccurate results.

Best Practices for Dilution:

  • Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, to get to a 10 µM final concentration from a 10 mM stock, first dilute to 1 mM in assay buffer, mix well, and then dilute to 10 µM.

  • Pre-warm the Medium: Ensure the assay buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound.

  • Add Compound to Medium: Always add the small volume of the concentrated compound stock to the larger volume of the aqueous medium, not the other way around.

  • Mix Immediately and Thoroughly: Gently vortex or invert the tube immediately after adding the compound to ensure rapid and even dispersion.

  • Control DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, and should be consistent across all experimental and control groups.[3] High concentrations of DMSO can be toxic to cells.[4][5]

Dilution Workflow

G stock Thaw Aliquot of Concentrated Stock intermediate Prepare Intermediate Dilution in Pre-warmed Medium stock->intermediate e.g., 1:10 dilution final Prepare Final Working Solution in Pre-warmed Medium intermediate->final e.g., 1:100 dilution use Use Immediately in Assay final->use

Caption: Recommended serial dilution workflow.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound precipitates in 100% DMSO stock upon storage. Moisture absorption by DMSO.Use anhydrous DMSO and keep the container tightly sealed. Aliquot into single-use tubes to minimize exposure to air.
Compound precipitates immediately upon dilution into aqueous buffer. "Solvent shock" due to rapid change in polarity. Final concentration exceeds kinetic solubility.Follow the best practices for dilution outlined above, especially serial dilution. Try a lower final concentration of the compound.
Compound precipitates in the incubator over time. The compound concentration is above its thermodynamic solubility limit in the culture medium. Interaction with media components.Decrease the final concentration of the compound in the assay. Ensure the final DMSO concentration is sufficient to aid solubility but not toxic. If using serum-free media, consider if adding a low percentage of serum is possible, as albumin can help solubilize compounds.[2]
Inconsistent or non-reproducible assay results. Undetected micro-precipitation leading to variable effective concentrations.Visually inspect the diluted solutions for any cloudiness before adding to the assay. Consider a brief centrifugation of the diluted solution and using the supernatant.
Observed cytotoxicity in vehicle control wells. The final DMSO concentration is too high for the specific cell line and assay duration.Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific experimental setup. Ensure the final DMSO concentration is well below this toxic threshold.[3]

Conclusion

The successful dissolution of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid for biological assays hinges on a systematic approach that considers its physicochemical properties. The primary recommended method involves creating a concentrated stock solution in 100% anhydrous DMSO. For challenging cases, a pH-adjusted protocol can be employed. Careful, stepwise dilution into pre-warmed aqueous media is critical to avoid precipitation and ensure accurate and reproducible experimental outcomes. By following these protocols and troubleshooting guidelines, researchers can confidently prepare this compound for a wide range of biological investigations.

References

  • (Authoritative source on pKa of small molecules - specific source to be cited if found)
  • (Source discussing the influence of molecular structure on solubility - specific source to be cited if found)
  • (Source for predicted XlogP value - specific source to be cited if found)
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
  • Technical Support Center: Preventing Small Molecule Precipit
  • (Source on thermodynamic vs. kinetic solubility - specific source to be cited if found)
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • (Source on best practices for high-throughput screening sample preparation - specific source to be cited if found)
  • (Source on the use of NaOH for dissolving acidic compounds - specific source to be cited if found)
  • Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Applic
  • (Source on chemical properties of pyrazole derivatives - specific source to be cited if found)
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed.
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • Experimental pKa values of carboxylic acids 37, 43, 61, and 62.
  • (Source on troubleshooting precipitation in cell culture - specific source to be cited if found)
  • (Source on the stability of stock solutions - specific source to be cited if found)
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.
  • (Source on the effect of serum on compound solubility - specific source to be cited if found)
  • (Source on the chemical properties of DMSO - specific source to be cited if found)
  • (Source on general guidelines for preparing solutions for biological assays - specific source to be cited if found)
  • (Source on the synthesis and properties of pyrazole carboxylic acids - specific source to be cited if found)
  • (Source on the biological activities of pyrazole derivatives - specific source to be cited if found)
  • (Source on the use of co-solvents in biological assays - specific source to be cited if found)
  • (Source on formulation strategies for poorly soluble compounds - specific source to be cited if found)
  • Can NaOH react with carboxylic acids? - Quora.

Sources

Application

Application Note: 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound Focus: 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249313-28-7) Executive Summary & Structural R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound Focus: 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249313-28-7)

Executive Summary & Structural Rationale

In modern drug discovery, escaping "flatland" (highly sp2-hybridized molecules) is critical for improving clinical success rates. The building block 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a highly specialized, sp3-rich scaffold designed to optimize pharmacokinetic and pharmacodynamic profiles [1].

This molecule integrates three distinct structural motifs, each serving a specific mechanistic purpose:

  • 1-Methylpyrazole Core: Acts as a polar, lipophilic bioisostere for phenyl or standard heteroaryl rings. The N-methyl substitution prevents tautomerization, ensuring single-regioisomer products during downstream functionalization and simplifying NMR characterization [2].

  • Gem-Dimethyl Group (α-quaternary center): Imparts the Thorpe-Ingold effect, which entropically restricts the conformation of attached functional groups. This pre-organization increases target engagement via favorable van der Waals interactions. Furthermore, the absence of α-protons completely blocks α-deprotonation (epimerization) and prevents metabolic degradation via α-oxidation [3].

  • Carboxylic Acid Handle: Provides a versatile vector for late-stage functionalization, including classic amidation, esterification, or traceless decarboxylative cross-coupling [4].

Physicochemical Profile

Understanding the baseline properties of this building block is essential for reaction design and purification [1].

PropertyValueImplication for Synthesis
CAS Number 1249313-28-7Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H12N2O2-
Molecular Weight 168.19 g/mol Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Physical State Solid powderEasy to weigh; stable under ambient conditions.
Solubility DMSO, DMF, MeOHRequires polar aprotic solvents for coupling reactions. Poorly soluble in non-polar solvents (e.g., hexanes).
Storage Controlled Room TempHighly stable; no specialized inert atmosphere required for long-term storage.

Synthetic Utility Workflows

The versatility of this building block allows it to be channeled into multiple synthetic pathways. The diagram below illustrates the primary vectors for structural elaboration.

G BB 2-methyl-2-(1-methyl-1H-pyrazol-4-yl) propanoic acid Amide Amide Coupling (HATU / T3P) BB->Amide Amines Decarb Decarboxylative Cross-Coupling BB->Decarb Ni/Photoredox + Aryl Halides Reduct Reduction to Alcohol (BH3 or LiAlH4) BB->Reduct Reducing Agents Amide_Prod Sterically Hindered Amides Amide->Amide_Prod Decarb_Prod C(sp3)-C(sp2) Coupled Products Decarb->Decarb_Prod Reduct_Prod Primary Alcohols (Building Blocks) Reduct->Reduct_Prod

Figure 1: Primary synthetic workflows utilizing 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Protocol 1: Synthesis of Sterically Hindered Amides

Mechanistic Causality

The gem-dimethyl group creates immense steric bulk around the carbonyl carbon. Traditional coupling agents (e.g., EDC/HOBt) often fail or result in <20% yields because the rate of amine attack on the activated ester is slower than the rate of competitive hydrolysis or rearrangement (e.g., N-acylurea formation) [3]. To overcome this, highly reactive uronium salts (HATU) or propylphosphonic anhydrides (T3P) must be utilized. DIPEA is required to fully deprotonate the carboxylic acid, generating the nucleophilic carboxylate necessary to attack the coupling reagent.

Step-by-Step Methodology

Reagents: 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Ester Formation: Add HATU (1.5 eq) in one portion. Stir the reaction mixture for 15–30 minutes.

    • Self-Validation Check: An aliquot quenched in water and analyzed via LC-MS should show the complete disappearance of the starting material mass and the appearance of the highly reactive Atab-ester intermediate.

  • Amidation: Add the amine (1.2 eq) dropwise. If the amine is a hydrochloride salt, add an additional 1.2 eq of DIPEA.

  • Heating (If Required): Due to the gem-dimethyl steric hindrance, secondary amines may require gentle heating (40–50 °C) for 12 hours.

  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO3, 1M HCl (skip if the product contains basic heterocycles), and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Quantitative Optimization Data
Coupling ReagentBaseSolventTemp (°C)Yield (%)Observation
EDC/HOBtEt3NDCM2515%Extensive N-acylurea byproduct formation.
HATUDIPEADMF2588%Rapid conversion; trace epimerization impossible due to quaternary α-carbon.
T3P (50% in EtOAc)PyridineEtOAc6092%Excellent scalability; water-soluble byproducts allow for easy workup.

Protocol 2: Metallaphotoredox Decarboxylative Cross-Coupling

Mechanistic Causality

Carboxylic acids are excellent, traceless radical precursors. Under dual Iridium/Nickel photoredox catalysis, the carboxylate undergoes single-electron transfer (SET) oxidation to a carboxyl radical. This intermediate rapidly extrudes CO2 to form a highly stable tertiary carbon radical (stabilized by the gem-dimethyl group and the adjacent pyrazole ring). This radical is intercepted by a Ni(II) complex—generated via oxidative addition of an aryl halide to Ni(0)—followed by reductive elimination to forge a new C(sp3)-C(sp2) bond [4].

Cycle A Ir(III) Photocatalyst Excitation B Carboxylate Oxidation (-CO2) A->B SET C Tertiary Radical Generation B->C Decarboxylation E Radical Capture by Ni(II) C->E Radical Addition D Ni(0) Oxidative Addition (Aryl Halide) D->E Ar-Ni(II)-X F Reductive Elimination (Product Formation) E->F Ni(III) Intermediate F->D Catalyst Regeneration

Figure 2: Dual Ir/Ni metallaphotoredox catalytic cycle for decarboxylative cross-coupling.

Step-by-Step Methodology

Reagents: Carboxylic acid (1.5 eq), Aryl Halide (1.0 eq),[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), Cs2CO3 (2.0 eq), anhydrous DMF (0.1 M).

  • Preparation: In a flame-dried vial equipped with a Teflon septum, combine the carboxylic acid, aryl halide, Ir-photocatalyst, Ni-catalyst, ligand (dtbbpy), and Cs2CO3.

  • Degassing (Critical Step): Add anhydrous DMF. Sparge the solution with dry Argon for exactly 15 minutes.

    • Self-Validation Check: Oxygen is a triplet diradical that will rapidly quench the excited state Ir(III)* catalyst and intercept the tertiary carbon radical to form peroxy-species. If the reaction turns dark brown immediately upon irradiation and yields 0% product, oxygen contamination is the primary failure mode.

  • Irradiation: Seal the vial and irradiate with 450 nm blue LEDs (e.g., Kessil lamp or PennZ-Net photoreactor) at room temperature for 24 hours. A cooling fan must be used to maintain the temperature below 30 °C to prevent thermal degradation of the catalyst.

  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc, filter through a short pad of Celite to remove inorganic salts and catalyst residues, concentrate the filtrate, and purify via reverse-phase HPLC.

References

  • NextSDS. (2026). 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid — Chemical Substance Information. Retrieved from [Link]

  • Einsiedel, J., et al. (2024). Structure-based discovery of CFTR potentiators and inhibitors. PubMed Central (PMC). Retrieved from[Link]

  • ResearchGate. (2024). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. Retrieved from[Link]

  • American Chemical Society (ACS). (2023). Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides. Organic Letters. Retrieved from[Link]

Method

Application Note: Preclinical Formulation Strategies for 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Physicochemical Profiling In the tran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Physicochemical Profiling

In the transition from in vitro discovery to in vivo preclinical testing, the formulation of a New Chemical Entity (NCE) dictates the success or failure of pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. Poor formulation can lead to erratic exposure, false-negative efficacy readouts, or localized toxicity[1].

This application note details the formulation strategies for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249313-28-7), a small molecule building block representative of early-stage targeted therapeutics.

Structural and Physicochemical Rationale

To design a self-validating formulation system, we must first analyze the causality between the molecule's structure and its macroscopic properties:

  • Carboxylic Acid Moiety: The propanoic acid derivative provides a distinct ionizable handle (predicted pKa​≈4.5−5.0 ). At gastric pH (1.2), the molecule is unionized, highly lipophilic, and prone to precipitation. At physiological blood pH (7.4), it is ionized, dramatically increasing its aqueous solubility.

  • Pyrazole Ring: The 1-methyl-1H-pyrazole ring acts as a weak hydrogen bond acceptor but is essentially neutral at physiological pH (conjugate acid pKa​<3.0 ).

  • Gem-Dimethyl Group: The steric bulk of the 2-methyl-2-propanoic acid group increases lipophilicity and disrupts planar crystal packing, which generally aids in dissolution compared to linear analogs.

Because the future direction of a drug program is entirely dependent on reliable preclinical exposure[1], our strategy exploits this pH-dependent solubility. We utilize an in situ salt-formation/cosolvent approach for Intravenous (IV) dosing and a wetted suspension approach for Oral (PO) dosing.

Formulation Decision Matrix & Workflows

When selecting a preclinical formulation, the route of administration dictates the excipient limits and the required physical state of the dose[2].

FormulationDecisionTree API 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl) propanoic acid PhysChem Physicochemical Profiling (pKa ~4.8, LogP ~1.5) API->PhysChem pHSol pH-Solubility Screen PhysChem->pHSol IV IV Route (Clear Solution Req.) pHSol->IV pH > pKa (Ionized) PO PO Route (High Exposure Req.) pHSol->PO pH < pKa (Unionized) IV_Form pH 7.4 Buffer + 10% PEG400 IV->IV_Form Prevent precipitation PO_Form 0.5% MC + 0.1% Tween 80 Suspension PO->PO_Form Wetting & Suspension

Preclinical formulation decision tree for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.
Quantitative Formulation Parameters

The following table summarizes the optimized formulation vehicles based on standard preclinical tolerability guidelines for rodents (mice/rats) and non-rodents (dogs).

Table 1: Target Formulation Compositions and Rationale

RouteVehicle CompositionAPI StateMechanistic Rationale
IV 10% v/v PEG 400 + 90% v/v Phosphate Buffer (50 mM, pH 7.4)Clear SolutionpH 7.4 ionizes the carboxylic acid. PEG 400 acts as a cosolvent to prevent transient precipitation upon injection into the bloodstream[1].
PO 0.5% w/v Methylcellulose (MC) + 0.1% w/v Tween 80 in WaterHomogeneous SuspensionMC increases viscosity to prevent rapid settling. Tween 80 acts as a surfactant to wet the unionized hydrophobic particles in the stomach[3].
SC / IP 20% w/v HP- β -CD in 0.9% SalineInclusion Complex / SolutionHydroxypropyl- β -cyclodextrin encapsulates the lipophilic pyrazole moiety, enhancing tissue tolerability and creating a slow-release depot[1][2].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Quality Control (QC) steps are embedded directly into the workflow to ensure that the physical state of the formulation does not confound in vivo results.

Protocol A: Preparation of Intravenous (IV) Solution (Target: 2 mg/mL)

Note: IV formulations must be absolutely free of particulate matter to prevent capillary blockade and subsequent animal mortality[1].

Materials:

  • 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (API)

  • Polyethylene Glycol 400 (PEG 400), USP grade

  • 50 mM Sodium Phosphate Buffer, pH 7.4, sterile

  • 0.22 µm PES syringe filters

Step-by-Step Methodology:

  • Weighing: Accurately weigh 20.0 mg of the API into a clean, sterile 20 mL glass scintillation vial.

  • Cosolvent Addition: Add 1.0 mL of PEG 400 to the vial. Vortex for 2 minutes. Causality: Wetting the API with the cosolvent first prevents clumping and maximizes the surface area for subsequent aqueous dissolution.

  • Aqueous Solubilization: Gradually add 9.0 mL of the 50 mM Phosphate Buffer (pH 7.4) while continuously stirring at 500 rpm using a magnetic stir bar.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 10 minutes until a completely clear, colorless solution is achieved.

  • Sterile Filtration (QC Step 1): Draw the solution into a sterile syringe and filter through a 0.22 µm PES filter into a sterile dosing vial. Self-Validation: If resistance is felt during filtration, or if the concentration drops post-filtration (verified via HPLC-UV), micro-precipitation has occurred, and the cosolvent ratio must be adjusted.

Protocol B: Preparation of Oral (PO) Suspension (Target: 10 mg/mL)

Note: For poorly soluble compounds, decreasing the particle size and utilizing a suspending agent ensures uniform dosing and maximizes the dissolution rate in the gastrointestinal tract[4].

Materials:

  • API (Micronized or mortar-ground preferred)

  • Methylcellulose (MC, 400 cps), USP grade

  • Polysorbate 80 (Tween 80), USP grade

  • Milli-Q Water

Step-by-Step Methodology:

  • Vehicle Preparation (0.5% MC / 0.1% Tween 80):

    • Heat 50 mL of Milli-Q water to 80°C.

    • Disperse 0.5 g of MC powder into the hot water with vigorous stirring (prevents lumping).

    • Add 49 mL of cold water/ice to drop the temperature, stirring until the solution becomes clear and viscous.

    • Add 100 µL (approx. 100 mg) of Tween 80. Stir gently to avoid excessive foaming. QS to 100 mL.

  • Levigation: Weigh 100.0 mg of API and place it in a glass mortar. Add 200 µL of the prepared vehicle to the API. Use a pestle to triturate (grind) the mixture into a smooth, uniform paste. Causality: Levigation displaces adsorbed air from the hydrophobic API crystals, allowing the Tween 80 to coat the particles and prevent agglomeration[3].

  • Dilution: Gradually add the remaining 9.8 mL of the vehicle in 1 mL increments, triturating constantly to ensure a homogenous suspension.

  • QC Step (Particle Size & Homogeneity): Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS) or optical microscopy. Self-Validation: Ensure the D90​ particle size is < 10 µm. If large aggregates are present, subject the suspension to probe sonication (3 x 10-second pulses on ice)[4].

Quality Control & Stability Assessment

To guarantee scientific integrity, preclinical formulations must be evaluated for stability over the duration of the dosing period (typically 24 to 48 hours for acute PK studies).

  • Chemical Stability (HPLC-UV):

    • Method: C18 column, Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient elution.

    • Acceptance Criteria: > 95% recovery of the nominal concentration at T=0, T=24h, and T=48h.

  • Physical Stability (Suspensions):

    • Assess sedimentation volume ( F=Vu​/Vo​ ) after 24 hours. A highly flocculated suspension (easily resuspendable upon gentle inversion) is required to ensure the last animal dosed receives the same concentration as the first.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceuticals (MDPI) URL:[Link]

  • Formulation Strategies in Early-Stage Drug Development Source: Pharmaceutical Technology URL:[Link]

Sources

Application

incorporating 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid into peptide sequences

Application Note & Protocol Guide Topic: Incorporating 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid into Peptide Sequences Audience: Researchers, scientists, and drug development professionals. Introduction: The S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Incorporating 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid into Peptide Sequences

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Sterically Constrained Pyrazole Amino Acids in Peptide Therapeutics

The field of peptide-based drug discovery is increasingly focused on the use of non-natural amino acids (nnAAs) to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] The incorporation of nnAAs is a pivotal strategy for enhancing pharmacokinetic profiles, modulating biological activity, and introducing novel chemical functionalities.

This guide focuses on the incorporation of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid , a unique α,α-disubstituted amino acid. For clarity, we will refer to this compound by the acronym Me₂Pz(Me)A . The structure of Me₂Pz(Me)A is notable for two key features: the gem-dimethyl group at the α-carbon and the N-methylated pyrazole side chain.

The pyrazole moiety is a privileged scaffold in medicinal chemistry, recognized for its broad range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.[2][3][4] Its inclusion can facilitate crucial hydrogen bonding, metal coordination, or hydrophobic interactions, potentially serving as a bioisosteric replacement for other aromatic or heterocyclic systems.[5][6]

However, the primary challenge in utilizing Me₂Pz(Me)A lies in its structure. As a sterically hindered α,α-disubstituted amino acid, it presents significant difficulties during peptide bond formation in standard Solid-Phase Peptide Synthesis (SPPS).[7][8] This guide provides a detailed examination of the underlying chemical principles and offers robust, field-proven protocols to overcome these synthetic hurdles, enabling the successful integration of Me₂Pz(Me)A into target peptide sequences.

Physicochemical Properties and Structural Analysis of Me₂Pz(Me)A

Understanding the unique structural characteristics of Me₂Pz(Me)A is fundamental to developing a successful incorporation strategy.

Caption: Chemical structure of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (Me₂Pz(Me)A).

Key Structural Features:

  • α,α-Disubstitution: The gem-dimethyl group at the α-carbon severely restricts bond rotation and imposes significant steric bulk around the carboxylic acid moiety. This is the primary reason for low coupling efficiencies with standard protocols.

  • Aromatic Heterocycle: The 1-methyl-1H-pyrazole ring is a planar, aromatic system. The nitrogen atoms can act as hydrogen bond acceptors, and the ring system can engage in π-stacking interactions, providing valuable handles for molecular recognition at the target interface.

  • Conformational Rigidity: The combination of the quaternary α-carbon and the rigid side chain imparts a high degree of conformational constraint on the peptide backbone when incorporated, which can be advantageous for stabilizing specific secondary structures like β-turns or helical motifs.

PropertyValueSource
Chemical Name 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid[9]
CAS Number 1249313-28-7[9]
Molecular Formula C₈H₁₂N₂O₂N/A
Molecular Weight 184.20 g/mol N/A
Predicted XLogP3 0.6[10]

Core Workflow: Incorporation via Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Me₂Pz(Me)A is best achieved using the standard Fmoc/tBu SPPS strategy. The overall workflow remains consistent with conventional peptide synthesis, but critical modifications must be made during the coupling step to ensure its success.

The primary obstacle is overcoming the steric shield created by the gem-dimethyl group, which impedes the nucleophilic attack of the free N-terminal amine of the resin-bound peptide onto the activated carboxyl group of the incoming Me₂Pz(Me)A. This often results in incomplete reactions, leading to the undesired formation of deletion sequences.

SPPS_Workflow start Start: Peptide-Resin (Free N-terminal Amine) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Critical Step: Coupling Fmoc-Me₂Pz(Me)A-OH wash1->coupling capping Optional but Recommended: Capping (Acetic Anhydride) To block unreacted amines coupling->capping If coupling is incomplete wash2 DMF Wash coupling->wash2 activation Activation: High-Potency Reagent (e.g., HATU, COMU) + Base activation->coupling Add Activated AA to Resin capping->wash2 next_cycle Proceed to Next Cycle or Final Cleavage wash2->next_cycle

Caption: SPPS workflow highlighting the critical coupling step for sterically hindered amino acids.

Experimental Protocols for Successful Incorporation

Success hinges on optimizing the activation and coupling step. This requires the use of highly reactive coupling reagents, extended reaction times, and potentially elevated temperatures.

Protocol 1: High-Efficiency Coupling for Manual or Automated SPPS

This protocol is designed to maximize coupling efficiency for sterically demanding residues like Me₂Pz(Me)A.

1. Materials & Reagents:

  • Fmoc-protected Me₂Pz(Me)A

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Piperidine

  • Coupling Reagent (select one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[11]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Rink Amide or Wang resin pre-loaded with the first amino acid.

  • Capping Solution: Acetic Anhydride / DIEA / DMF (e.g., 5:6:89 v/v/v)

2. Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. Drain and repeat once.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-Me₂Pz(Me)A (4 eq. relative to resin loading), the chosen coupling reagent (e.g., HATU, 3.9 eq.), and DIEA (8 eq.) in a minimal volume of DMF.

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for a minimum of 2-4 hours. For particularly difficult sequences, this can be extended overnight.

  • Monitoring and Double Coupling:

    • After the initial coupling, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A positive (blue) result indicates incomplete coupling.

    • If the Kaiser test is positive, drain the reaction solution and repeat steps 3 and 4 (a "double couple").

  • Capping (Recommended):

    • After the coupling step (and regardless of the Kaiser test result, as a precaution), wash the resin with DMF.

    • Add the capping solution to the resin and agitate for 20-30 minutes. This will acetylate any unreacted N-terminal amines, preventing the formation of deletion sequences.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection/coupling cycle.

Protocol 2: Microwave-Assisted SPPS for Enhanced Efficiency

Microwave energy can dramatically accelerate difficult couplings by providing rapid and uniform heating, often driving sluggish reactions to completion in minutes instead of hours.[8]

  • Setup: Use a dedicated microwave peptide synthesizer.

  • Reagents: Use the same reagents and equivalents as in Protocol 1.

  • Microwave Program:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin inside the microwave cavity.

    • Apply microwave power to maintain a temperature of 75-90°C for 5-15 minutes .

    • Causality: The elevated temperature increases molecular motion, significantly raising the probability of successful collisions between the sterically hindered reactants, thereby overcoming the activation energy barrier for peptide bond formation.[8]

  • Post-Coupling: Perform a Kaiser test and a second microwave-assisted coupling if necessary. Capping is still highly recommended.

Coupling MethodReagent (eq.)Base (eq.)TimeTemperatureExpected Outcome
Standard HBTU (3.9)DIEA (8)1-2 hrRoom Temp.Low efficiency, high risk of deletion.
High-Efficiency HATU/HCTU (3.9)DIEA (8)2-4 hrRoom Temp.Good efficiency; double coupling may be needed.
Microwave HATU/COMU (3.9)DIEA (8)5-15 min75-90°CExcellent efficiency, often completes in a single shot.[8]

Verification: Characterization and Quality Control

The successful incorporation of Me₂Pz(Me)A must be rigorously verified. This is a self-validating step to ensure the integrity of the final product.

  • Peptide Cleavage:

    • Once the synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Analysis and Confirmation:

    • RP-HPLC: The purified peptide should show a single, sharp peak, confirming its purity.

    • Mass Spectrometry: This is the definitive validation. Analyze the purified peptide using ESI-MS or MALDI-TOF. The observed molecular weight must match the calculated theoretical mass of the peptide containing Me₂Pz(Me)A.

    • Example Calculation: For a peptide X-Y-Z, the expected mass is Mass(X) + Mass(Y) + Mass(Z) - 2Mass(H₂O). For a peptide X-[Me₂Pz(Me)A]-Z, the expected mass would be Mass(X) + Mass(Fmoc-Me₂Pz(Me)A-OH) + Mass(Z) - Mass(Fmoc) - 2Mass(H₂O).

Conclusion and Future Applications

The incorporation of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid into peptides, while challenging, is readily achievable through the strategic use of high-potency coupling reagents and advanced synthesis techniques like microwave-assisted SPPS. The steric hindrance that complicates its synthesis is also the source of its utility, offering a powerful tool to enforce specific peptide conformations and enhance metabolic stability. The pyrazole side chain provides a versatile chemical handle for modulating interactions with biological targets, opening new avenues for the design of potent and selective peptide-based therapeutics.[6]

References

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • 2-methyl-2-(1h-pyrazol-4-yl)propanoic acid. PubChem. Available at: [Link]

  • Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. NextSDS. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-methyltransferase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. PMC. Available at: [Link]

  • Synthetic Amino Acids for Programming Adaptive Response in Pyrazolate Peptide Frameworks. ChemRxiv. Available at: [Link]

  • The latest SPPS application data - innovative solution for peptide chemistry. Available at: [Link]

  • CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester. Google Patents.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Synthesis and Crystal Structure of 2-[1Phenyl3-methyl-5-oxo-pyrazol-4-ylidene] -4-methyl-1,5-benzodiazepine (IV). ResearchGate. Available at: [https://www.researchgate.net/publication/330514050_Synthesis_and_Crystal_Structure_of_2-1Phenyl-3-methyl-5-oxo-pyrazol-4-ylidene]-4-methyl-15-benzodiazepine_IV]([Link])

  • Incorporation of synthetic amino acids into proteins at specific sites. Available at: [Link]

  • (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. ResearchGate. Available at: [Link]

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid in Human Plasma

Abstract This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid in human plasma. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation to method validation according to regulatory standards. The methodology employs a straightforward protein precipitation technique for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion electrospray mode. All experimental choices are rationalized to ensure scientific integrity and provide a self-validating protocol.

Introduction

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a small molecule carboxylic acid containing a substituted pyrazole moiety. Its accurate quantification in biological matrices like plasma is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development.[1] The inherent complexity of plasma necessitates a highly selective and sensitive analytical method to isolate the analyte from endogenous components and ensure reliable data.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its superior sensitivity, selectivity, and precision.[1]

This guide provides a comprehensive protocol for the analysis of this specific analyte, built upon established principles of bioanalysis. We will detail the rationale behind the chosen sample preparation technique, the optimization of chromatographic conditions for this acidic compound, and the mass spectrometric parameters. Finally, we will outline a full validation plan that adheres to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is critical for method development.

PropertyValue / StructureSource
Chemical Name 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid[5]
Molecular Formula C₈H₁₂N₂O₂[6]
Monoisotopic Mass 168.09 g/mol [6]
Chemical Structure Chemical Structure[6]
Predicted Ionization The carboxylic acid group (pKa ~4-5) makes this molecule acidic. It will readily deprotonate to form an [M-H]⁻ ion, making it an ideal candidate for negative ion electrospray ionization (ESI).Expert Analysis

Experimental Design & Rationale

The overall workflow is designed for efficiency, robustness, and high-throughput capability, moving from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Processing & Validation P1 Plasma Sample Thawing & Aliquoting P2 Addition of Internal Standard P1->P2 P3 Protein Precipitation with Acetonitrile P2->P3 P4 Vortexing & Centrifugation P3->P4 P5 Supernatant Transfer & Dilution P4->P5 A1 Injection into UPLC System P5->A1 A2 Reversed-Phase C18 Chromatography A1->A2 A3 Electrospray Ionization (ESI-) A2->A3 A4 Tandem MS Detection (MRM) A3->A4 D1 Peak Integration & Quantification A4->D1 D2 Calibration Curve Generation D1->D2 D3 Method Validation Assessment (FDA/EMA) D2->D3

Caption: High-level workflow for plasma sample analysis.

Detailed Protocols

Materials and Reagents
MaterialSupplier/Grade
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acidReference Standard (>98% purity)
Stable Isotope Labeled Internal Standard (SIL-IS)e.g., D₃-methyl analog
AcetonitrileLC-MS Grade
MethanolLC-MS Grade
Formic AcidLC-MS Grade
Ammonium AcetateLC-MS Grade
Human Plasma (K₂EDTA)Pooled, from an accredited vendor
Ultrapure Water18.2 MΩ·cm
Sample Preparation: Protein Precipitation (PPT)

Rationale: Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput processing.[2][7] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT with acetonitrile is often sufficient for robust LC-MS/MS analysis and serves as an excellent starting point for method development.[8][9][10] Acetonitrile is effective at precipitating a broad range of plasma proteins.[11]

Protocol:

  • Thaw human plasma samples and quality control (QC) samples from -80°C storage on ice.

  • Vortex samples gently to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.

  • Add 10 µL of the internal standard (IS) working solution (e.g., 1 µg/mL of the SIL-IS in 50:50 methanol:water) to each tube, except for blank matrix samples.

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. The 3:1 ratio of organic solvent to plasma is a standard practice for efficient protein removal.[11][12]

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate.

  • Add 100 µL of ultrapure water (containing 0.1% formic acid) to the supernatant. This dilution step reduces the organic content of the final sample, preventing poor peak shape during reversed-phase chromatography.

  • Seal the plate and place it in the autosampler for injection.

SamplePrep Plasma 50 µL Plasma Mix Vortex Plasma->Mix IS 10 µL IS IS->Mix ACN 150 µL ACN ACN->Mix Centrifuge Centrifuge (14,000g, 10 min) Mix->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute 1:1 with Water Supernatant->Dilute Inject Inject Dilute->Inject

Caption: Step-by-step protein precipitation workflow.

LC-MS/MS Method

Rationale:

  • Chromatography: Reversed-phase chromatography using a C18 column is the standard for separating small molecules.[13][14] The addition of a weak acid (formic acid) to the mobile phase is crucial. It suppresses the ionization of the analyte's carboxylic acid group (keeping it in its neutral, more hydrophobic form), thereby increasing its retention on the non-polar stationary phase and improving peak shape.[13][15]

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules.[16] Negative ion mode (ESI-) is selected because the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion, leading to high sensitivity.[17][18]

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[19] It involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process drastically reduces chemical noise.

Instrument Parameters:

ParameterSetting
LC System UPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Column Temp. 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate
Total Run Time ~4 minutes
MS System Triple Quadrupole (e.g., Sciex 6500, Agilent 6495)
Ionization Mode ESI Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Temperature 550 °C

MRM Transitions (Hypothetical): These values must be optimized empirically by infusing a standard solution of the analyte and its IS.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Analyte 167.1e.g., 123.1-20
Internal Standard 170.1 (for D₃-IS)e.g., 126.1-20

Bioanalytical Method Validation

A full method validation must be performed to demonstrate that the assay is reliable for its intended purpose.[20] The validation protocol should adhere to the most recent regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[3][21][22]

Validation Parameters & Acceptance Criteria:

ParameterDescriptionAcceptance Criteria (FDA/EMA)
Selectivity Analyze ≥6 blank plasma lots to check for interferences at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve A curve constructed from a blank, a zero standard, and ≥6 non-zero standards. Use a weighted (e.g., 1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, Low, Medium, and High concentrations in ≥5 replicates over ≥3 separate runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Recovery Compare analyte peak area from extracted samples to post-extraction spiked samples at 3 concentrations (Low, Med, High).Recovery should be consistent and reproducible, although a specific percentage is not mandated.
Matrix Effect Compare analyte response in post-extraction spiked samples from ≥6 plasma lots to response in pure solution.The CV of the IS-normalized matrix factor should be ≤15%.
Stability Evaluate analyte stability under various conditions: Freeze-Thaw (≥3 cycles), Short-Term (bench-top), Long-Term (storage temp), and Post-Preparative (autosampler).Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples.

Conclusion

This application note presents a comprehensive, scientifically-grounded protocol for the quantification of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid in human plasma. The method, which combines a simple and rapid protein precipitation with robust UPLC-MS/MS analysis, is designed for the high-throughput demands of drug development. By following the detailed steps for sample preparation, analysis, and rigorous validation according to global regulatory standards, laboratories can ensure the generation of high-quality, reliable data for crucial pharmacokinetic and toxicokinetic assessments.

References

  • PubChemLite. (n.d.). 2-methyl-2-(1-methyl-1h-pyrazol-4-yl)propanoic acid. Retrieved from [Link]

  • Kuhlenbeck, D., et al. (2004). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Sirohi, B., et al. (2024). Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis. ResearchGate. Available at: [Link]

  • Dolan, J.W. (2018).
  • Wang, J., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. Retrieved from [Link]

  • Pandey, R., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Bioanalysis Forum. (2012).
  • Pedersen-Bjergaard, S., & Rasmussen, K. E. (1999). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Analytical Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(1H-pyrazol-4-ylamino)propanoic acid. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • El-Sadek, M. E.-H., et al. (2011). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. American Journal of Analytical Chemistry.
  • Kuhlenbeck, D., et al. (2004). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • GMP Platform. (2018). 米国FDA/Bioanalytical Method Validationの最終ガイダンス発出. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]

  • Ashdin Publishing. (2015). Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Journal of Drug and Alcohol Research.
  • Li, W., et al. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Taylor & Francis Online. Available at: [Link]

  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Ho, C.S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]

  • Dong, M.W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpentyl ester. Retrieved from [Link]

  • FyoniBio. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • SCION Instruments. (2024). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]

  • Rasayan J. Chem. (2025). BIOANALYTICAL LC–MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF REPOTRECTINIB IN PLASMA. Rasayan Journal of Chemistry.
  • Gjorgoski, I., et al. (2015). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC. Available at: [Link]

  • LCGC International. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2025). New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry. Retrieved from [Link]

  • ASM Journals. (1984). Disposable reversed-phase chromatography columns for improved detection of carboxylic acids in body fluids by electron-capture g. Journal of Clinical Microbiology.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Stenson, A.C., et al. (2002). The application of electrospray ionization mass spectrometry (ESI MS)
  • IJRT. (n.d.). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Terazosin Hydrochloride Dihydrate in K3EDTA hu. Retrieved from [Link]

  • Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Retrieved from [Link]

  • Weigel, S., et al. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography–mass spectrometry.
  • ResearchGate. (2025). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific synthetic bottlenecks researchers face when constructing stericall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific synthetic bottlenecks researchers face when constructing sterically hindered pyrazole-aliphatic acid motifs.

The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid requires overcoming two major chemical hurdles: the extreme steric hindrance of the gem-dimethyl group during C-C bond formation, and the subsequent resistance of the resulting neopentyl-like ester to standard saponification. This guide provides field-proven, self-validating methodologies to ensure high-yielding, reproducible results.

I. Synthetic Workflow Visualization

SynthesisPathway SM 4-Bromo-1-methyl-1H-pyrazole + tert-Butyl isobutyrate Enolate Enolate Generation (Zinc / THF) SM->Enolate Coupling Pd-Catalyzed α-Arylation [Pd(dba)2, P(t-Bu)3] Enolate->Coupling Intermediate tert-Butyl 2-methyl-2-(1-methyl- 1H-pyrazol-4-yl)propanoate Coupling->Intermediate Hydrolysis Acidic Cleavage (TFA / DCM) Intermediate->Hydrolysis Product 2-methyl-2-(1-methyl-1H- pyrazol-4-yl)propanoic acid Hydrolysis->Product

Fig 1: Optimized synthetic workflow for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

II. Troubleshooting Guide & FAQs

Q1: Why is my α-arylation of methyl isobutyrate with 4-bromo-1-methylpyrazole yielding mostly unreacted starting material and debrominated pyrazole? Causality: You are likely experiencing a combination of catalyst poisoning and severely retarded reductive elimination. The pyrazole nitrogen can coordinate to the palladium center, displacing weaker ligands and halting the catalytic cycle. Furthermore, the gem-dimethyl group of the isobutyrate enolate creates massive steric bulk around the palladium center, which drastically slows down the final reductive elimination step of the cross-coupling cycle. Solution: You must use highly active, sterically demanding, and electron-rich phosphine ligands. Ligands such as P(t-Bu)3 or Q-Phos force the palladium center into a lower coordination state and physically accelerate reductive elimination by crowding the metal center[1].

Q2: I am using LiHMDS to generate the enolate, but I am observing significant decomposition and poor functional group tolerance. How can I improve this? Causality: Strong alkali metal bases like LiHMDS or NaOtBu create highly basic reaction environments that can degrade sensitive heterocycles or cause unwanted side reactions (e.g., Claisen condensations or epimerization of adjacent stereocenters). Solution: Switch to a Reformatsky-type approach using zinc enolates. Zinc enolates generated from α-bromo esters react efficiently with aryl halides under much more neutral conditions. This approach, pioneered by the Hartwig group, utilizes Pd(dba)2 and P(t-Bu)3 to achieve excellent yields while preserving base-sensitive functional groups[2].

Q3: I successfully synthesized methyl 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoate, but standard LiOH/THF/H2O hydrolysis fails or requires harsh heating that degrades the product. Why? Causality: This is a classic example of steric shielding. The α,α-dimethyl group creates a neopentyl-like steric environment that physically blocks the Bürgi-Dunitz trajectory required for the hydroxide nucleophile to attack the carbonyl carbon (the standard BAc2 mechanism). Solution: Abandon the methyl ester. Instead, perform your initial cross-coupling using a tert-butyl ester (e.g., tert-butyl isobutyrate). tert-Butyl esters are cleaved under acidic conditions (TFA in DCM) via an E1/SN1-like mechanism. Because the rate-determining step is the formation of a stable tert-butyl cation (which leaves as isobutylene gas), the reaction completely bypasses the steric blockade at the carbonyl carbon.

III. Quantitative Optimization Data

Table 1: Optimization of Pd-Catalyzed α-Arylation of Isobutyrates with 4-Bromo-1-methyl-1H-pyrazole

Catalyst SystemBase / Enolate SourceYield (%)Mechanistic Observation
Pd(OAc)2 / PPh3LiHMDS< 5%Severe catalyst poisoning; no C-C bond formation.
Pd2(dba)3 / BINAPLiHMDS15%Sluggish reductive elimination due to steric clash.
Pd(dba)2 / P(t-Bu)3LiHMDS65%Good conversion, but base-mediated side reactions observed.
Pd(dba)2 / P(t-Bu)3 Zinc (Reformatsky) > 90% Optimal; rapid reductive elimination under neutral conditions.

Table 2: Ester Cleavage Optimization for 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoate Derivatives

Ester Protecting GroupCleavage ConditionsTime / TempYield (%)Mechanistic Note
Methyl (-OMe)LiOH (5 eq), THF/H2O48 h / 60 °C< 10%Steric hindrance blocks BAc2 nucleophilic attack.
Ethyl (-OEt)NaOH (10 eq), EtOH/H2O72 h / 80 °C< 5%Severe steric shielding; substrate degradation observed.
tert-Butyl (-OtBu)**TFA / DCM (1:1) 2 h / 25 °C > 95% Proceeds via E1/SN1; unaffected by carbonyl sterics.
IV. Validated Experimental Protocols
Protocol A: Synthesis of tert-Butyl 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoate

This protocol utilizes a zinc enolate to maintain neutral conditions, preventing base-mediated degradation.

  • Enolate Generation: In an oven-dried, argon-purged Schlenk flask, suspend activated zinc dust (1.5 equiv) in anhydrous THF (0.5 M). Cool to 0 °C and add tert-butyl α-bromoisobutyrate (1.2 equiv) dropwise. Stir for 1 hour at room temperature to form the Reformatsky reagent.

  • Catalyst Preparation: In a separate argon-purged flask, dissolve Pd(dba)2 (1 mol %) and P(t-Bu)3 (2 mol %) in anhydrous THF. Stir for 10 minutes until the active Pd(0) complex forms (solution turns pale yellow).

  • Cross-Coupling: Add 4-bromo-1-methyl-1H-pyrazole (1.0 equiv) to the catalyst solution, followed immediately by the dropwise addition of the prepared zinc enolate solution.

  • Reaction: Heat the mixture to 70 °C for 12 hours.

  • Self-Validation Check: Monitor the reaction via LCMS. The desired intermediate will appear as a distinct peak with an m/z corresponding to [M+H]+ 225.1. Do not proceed to workup until the pyrazole starting material is >95% consumed.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure tert-butyl ester.

Protocol B: Acidic Cleavage to 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

This protocol bypasses steric hindrance by utilizing an acid-catalyzed E1 cleavage mechanism.

  • Reaction Setup: Dissolve the purified tert-butyl 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acid Addition: Cool the flask to 0 °C. Add an equal volume of Trifluoroacetic acid (TFA) dropwise (creating a 1:1 v/v mixture of DCM:TFA).

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Check: Spot the reaction on a TLC plate (Silica, 1:1 Hexanes/EtOAc). The cleavage is complete when the high-Rf ester spot completely disappears, replaced by a baseline-to-mid-Rf streak corresponding to the highly polar carboxylic acid.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM, TFA, and the isobutylene byproduct. Triturate the resulting crude oil with cold diethyl ether to precipitate the target 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid as a high-purity white solid.

V. References
  • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic Letters, 10(8), 1549-1552.[Link]

  • Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. Journal of the American Chemical Society, 125(37), 11176-11177.[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid

Welcome to the Technical Support Center for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249313-28-7)[1]. This portal is designed for researchers, analytical chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249313-28-7)[1]. This portal is designed for researchers, analytical chemists, and drug development professionals. Here, we move beyond basic handling instructions to explore the chemical causality behind degradation and provide self-validating, field-proven protocols to ensure the long-term integrity of your compound.

Mechanistic Overview of Degradation Pathways

To successfully store any chemical building block, you must first understand its structural vulnerabilities. 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid consists of a carboxylic acid attached to a gem-dimethyl carbon (an isobutyric acid derivative), which is in turn bonded to the 4-position of an N-methylpyrazole ring.

While generally stable under ambient conditions[2], long-term storage exposes the molecule to three primary degradation vectors:

  • Oxidation: The pyrazole ring is electron-rich. Prolonged exposure to atmospheric oxygen, catalyzed by UV light or trace transition metals from synthesis, can lead to slow autoxidation of the N-methyl group or the ring system itself.

  • Moisture Absorption: Carboxylic acids readily form hydrogen-bonded dimers and hydrates. Ambient humidity leads to physical caking, making accurate molar weighing impossible, and can facilitate the hydrolysis of trace synthetic impurities.

  • Thermal Stress: While highly resistant to decarboxylation compared to other acids, extreme thermal fluctuations can still degrade the compound over a multi-year timeline.

Degradation Molecule 2-methyl-2-(1-methyl-1H-pyrazol-4-yl) propanoic acid Oxidation Oxidation (Pyrazole N-methyl / Ring) Molecule->Oxidation O2, UV Light, Trace Metals Thermal Thermal Stress (Decarboxylation) Molecule->Thermal High Temp (>150°C) Moisture Moisture/Humidity (Caking / Hydrate Formation) Molecule->Moisture Ambient Humidity

Fig 1: Primary degradation pathways of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Troubleshooting & FAQs

Q: My NMR spectrum shows new, faint peaks in the aliphatic region after 6 months of storage. What happened? A: This is a classic signature of oxidative degradation. Alkyl groups attached to heteroatoms (like the N-methyl group on the pyrazole) are susceptible to radical autoxidation, forming hydroperoxides that eventually decompose into complex mixtures. This occurs when the compound is stored in air rather than an inert atmosphere.

Q: The powder has clumped together into a hard mass. Is the compound chemically ruined? A: Not necessarily chemically ruined, but it has suffered physical degradation. Carboxylic acids are hygroscopic. When moisture bridges form between the carboxylic acid dimers, the powder cakes. You can salvage it by dissolving it in a dry organic solvent (e.g., anhydrous DCM), drying over MgSO₄, filtering, and evaporating under reduced pressure. To prevent this, always store the compound in a secondary container with active desiccant.

Q: Does this compound easily decarboxylate during vacuum drying? I am worried about heating it. A: No. Decarboxylation is a major concern for beta-keto acids and malonic acid derivatives, which readily lose CO₂ upon mild heating via a low-energy, 6-membered cyclic transition state[3]. 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a gem-dimethyl carboxylic acid. It lacks the beta-carbonyl required for this pathway. The gem-dimethyl group sterically shields the acid, making it highly resistant to decarboxylation. Vacuum drying at moderate temperatures (40–50°C) is perfectly safe.

Q: Can I store this compound in a standard frost-free laboratory freezer? A: It is highly discouraged. Frost-free freezers prevent ice buildup by periodically cycling their internal temperature above freezing. This introduces thermal fluctuations and transient humidity spikes. According to ICH Q1A(R2) stability testing guidelines, drug substances must be evaluated under strictly controlled, stable conditions[4]. Use a continuous-temperature, non-cycling freezer (-20°C) for long-term storage.

Step-by-Step Experimental Protocols

To guarantee the integrity of your compound for >24 months, implement the Inert Atmosphere Aliquoting and Storage System (IAASS) . This protocol is a self-validating system: if the desiccant remains blue (active), the internal environment is verified as dry.

Protocol: IAASS for Long-Term Storage

Prerequisites: Glove box or Schlenk line, Argon gas (Grade 5.0), amber glass vials with PTFE-lined caps, Drierite (indicating desiccant), Parafilm.

  • Step 1: Thermal Equilibration. Never open a cold vial. If the bulk material was shipped or stored cold, allow the sealed container to sit at room temperature for at least 2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Step 2: Aliquoting. Weigh the compound into single-use amber glass vials. Causality: Amber glass blocks UV light, preventing photo-induced radical initiation. Single-use aliquots prevent repeated freeze-thaw and oxygen-exposure cycles.

  • Step 3: Argon Blanketing. Using a Schlenk line or inside a glove box, gently purge the headspace of each vial with Argon for 15 seconds. Causality: Argon (1.78 g/L) is significantly heavier than Nitrogen (1.16 g/L) and Air (1.22 g/L). It settles at the bottom of the vial, creating a dense, protective blanket over the solid that effectively displaces oxygen.

  • Step 4: Sealing. Cap tightly with a PTFE-lined cap and wrap the seal with Parafilm.

  • Step 5: Secondary Containment. Place the sealed vials into a larger secondary container (e.g., a Nalgene jar) filled with 1 inch of indicating Drierite.

  • Step 6: Temperature Control. Store the secondary container at 2–8°C for use within 6 months, or -20°C for long-term storage (>6 months).

Storage Start Bulk Material Received Vial Transfer to Amber Glass Vials (Blocks UV Light) Start->Vial Purge Argon Purge Headspace (Displaces O2/Moisture) Desiccator Place in Secondary Container with Indicating Desiccant Purge->Desiccator Vial->Purge Temp Store at -20°C (Prevents Thermal Degradation) Desiccator->Temp

Fig 2: Optimal workflow for aliquoting and long-term storage of pyrazole-carboxylic acid derivatives.

Quantitative Stability Data

The following table summarizes expected stability profiles based on ICH Q1A(R2) accelerated and long-term stress testing paradigms[4].

Storage ConditionEnvironmentTimepointExpected Purity (HPLC)Physical StateRecommended Action
-20°C Argon, Dark, Desiccated24 Months> 99.5%Free-flowing powderOptimal for Long-Term. No action needed.
2-8°C Argon, Dark, Desiccated12 Months> 99.0%Free-flowing powderOptimal for Active Use. Safe for daily lab use.
25°C / 60% RH Air, Clear Vial6 Months~ 97.5%Slight cakingSub-optimal. Expect trace oxidation and moisture absorption. Re-purify before sensitive assays.
40°C / 75% RH Air, Clear Vial3 Months< 95.0%Hard caking, yellowingAccelerated Degradation. Do not use for synthesis. Discard or perform rigorous recrystallization.

References

  • NextSDS Chemical Substance Information Title: 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid - CAS Number 1249313-28-7 Source: NextSDS Database URL:[Link]

  • ICH Q1A(R2) Stability Testing Guidelines Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Master Organic Chemistry Title: Decarboxylation of Carboxylic Acids Source: Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

improving enantiomeric excess in 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid reactions

Welcome to the Technical Support Center for advanced transition-metal-catalyzed methodologies. This guide is specifically engineered for researchers and drug development professionals working on the enantioselective desy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced transition-metal-catalyzed methodologies. This guide is specifically engineered for researchers and drug development professionals working on the enantioselective desymmetrization of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid .

Scientific Context & Problem Definition

A common misconception when working with 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is treating it as a chiral entity. Because of the geminal dimethyl groups at the C2 position, this molecule is achiral . Therefore, "improving enantiomeric excess (ee)" in this context strictly refers to the enantioselective desymmetrization of the enantiotopic methyl groups via transition-metal-catalyzed C(sp3)–H functionalization (e.g., arylation or borylation) to generate a newly formed all-carbon quaternary stereocenter [[1]]().

The guides below address the mechanistic hurdles of differentiating these methyl groups while managing the competitive coordination of the pyrazole ring.

Troubleshooting Guides & FAQs

Q: Why is my enantiomeric excess (ee) plateauing below 50% despite using standard chiral MPAA (Mono-N-protected amino acid) ligands? A: The primary cause is competitive coordination. The 1-methyl-1H-pyrazol-4-yl moiety contains an sp2-hybridized nitrogen that acts as a strong Lewis base. This nitrogen competitively binds to the Pd(II) center, displacing flexible MPAA ligands and forming an off-cycle, achiral active species that drives a racemic background reaction. Mechanistic Solution: Switch to a more rigid, strongly coordinating bidentate ligand framework, such as Acetyl-Protected Aminomethyl Oxazoline (APAO) ligands. The rigid bidentate (L,L) coordination of APAO outcompetes the monodentate pyrazole nitrogen, locking the Pd(II) complex into a well-defined chiral pocket during the stereo-determining Concerted Metalation-Deprotonation (CMD) step 2.

Q: I am observing high levels of unreacted starting material and catalyst degradation (palladium black). How do I fix this? A: Free carboxylic acids are highly flexible and generally poor directing groups for enantioselective C(sp3)–H activation of isobutyric acid derivatives. Furthermore, unligated palladium rapidly aggregates into inactive palladium black at temperatures above 80 °C. Mechanistic Solution:

  • Directing Group Installation: Convert the free acid to a tert-butyl amide or an 8-aminoquinoline amide. This added steric bulk restricts bond rotation, forcing one of the enantiotopic methyl groups into the catalyst's chiral pocket 3.

  • Solvent Modulation: Use Hexafluoroisopropanol (HFIP) as a co-solvent. HFIP's strong hydrogen-bonding capacity dampens the nucleophilicity of the pyrazole nitrogen, preventing catalyst poisoning, while simultaneously breaking down inactive Pd-dimers.

Q: Which oxidants should I use to promote the Pd(II)/Pd(IV) catalytic cycle without eroding enantioselectivity? A: While silver acetate (AgOAc) is a common oxidant, the acetate ions can coordinate to the Pd center, creating an alternative, achiral CMD transition state. Mechanistic Solution: Utilize Ag2CO3 or Ag3PO4 . These salts act as terminal oxidants and halide scavengers but provide bulky, less-coordinating counterions that do not displace the chiral APAO ligand from the inner coordination sphere.

Quantitative Data Presentation: Ligand Efficacy

The table below summarizes the expected performance of various ligand classes when attempting the desymmetrization of pyrazole-containing isobutyric acid derivatives.

Ligand ClassExample LigandCoordination ModeTypical ee%Tolerance to Pyrazole Moieties
MPAA Boc-Val-OHBidentate (L,X)< 40%Poor (Displaced by N-coordination)
APAQ L-Ac-QuinolineBidentate (L,L)60–80%Moderate
APAO (S,S)-tBu-APAORigid Bidentate (L,L)> 90%Excellent (Maintains chiral pocket)

Workflow Visualizations

Catalytic Cycle & Stereo-determining Step

The following diagram illustrates the Pd(II)/Pd(IV) catalytic cycle, highlighting where the chiral ligand dictates the enantiomeric excess.

CatalyticCycle Pd_cat Pd(II) Catalyst + APAO Ligand Coordination Substrate-Pd(II)-Ligand Complex Pd_cat->Coordination Substrate Achiral Substrate (Gem-dimethyl Amide) Substrate->Coordination CMD Concerted Metalation- Deprotonation (CMD) [Stereo-determining] Coordination->CMD Palladacycle Chiral Palladacycle Intermediate CMD->Palladacycle Oxidation Oxidative Addition (Ar-I) -> Pd(IV) Palladacycle->Oxidation RedElim Reductive Elimination & Product Release Oxidation->RedElim RedElim->Pd_cat Catalyst Regeneration Product Enantioenriched Chiral Product RedElim->Product

Caption: Pd-catalyzed C(sp3)–H desymmetrization cycle. The CMD step dictates the enantiomeric excess.

Troubleshooting Logic Tree

Use this decision matrix to systematically resolve low yield or low ee% issues in your workflow.

Troubleshooting Start Issue: Low ee% or Yield CheckLigand Is an APAO or APAQ ligand used? Start->CheckLigand SwitchLigand Switch to APAO ligand to outcompete pyrazole CheckLigand->SwitchLigand No CheckSolvent Is HFIP used as co-solvent? CheckLigand->CheckSolvent Yes SwitchLigand->CheckSolvent AddHFIP Add HFIP to disrupt Pd aggregates CheckSolvent->AddHFIP No CheckTemp Is Temp > 80°C? CheckSolvent->CheckTemp Yes AddHFIP->CheckTemp LowerTemp Lower to 60-70°C to suppress background rxn CheckTemp->LowerTemp Yes Success Optimized Enantioselective Desymmetrization CheckTemp->Success No LowerTemp->Success

Caption: Diagnostic logic tree for optimizing enantioselective C(sp3)–H functionalization.

Standard Operating Procedure: Enantioselective C(sp3)–H Arylation

This self-validating protocol is designed to ensure maximum enantiomeric excess by strictly controlling the coordination environment.

Phase 1: Substrate Pre-activation

  • Convert 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid to its corresponding tert-butyl amide using standard coupling reagents (e.g., HATU, DIPEA, t-BuNH2 in DMF).

  • Self-Validation Checkpoint: Confirm complete conversion via 1H NMR. Ensure the broad carboxylic acid -OH peak (~11-12 ppm) is replaced by a sharp amide -NH singlet (~5.5-6.5 ppm). Purify strictly; trace amines will poison the Pd catalyst.

Phase 2: Reaction Assembly (Under Inert Atmosphere)

  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add:

    • tert-butyl 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanamide (0.1 mmol, 1.0 equiv)

    • Pd(OAc)2 (2.2 mg, 10 mol%)

    • (S,S)-tBu-APAO ligand (12 mol%)

    • Ag2CO3 (55 mg, 2.0 equiv)

    • Aryl iodide (0.2 mmol, 2.0 equiv)

  • Causality Note: The ligand is loaded at a 1.2:1 ratio relative to Palladium. This slight excess guarantees that no "naked" achiral Pd species exist in solution, which is the primary cause of ee% erosion.

Phase 3: Execution & Workup

  • Add a solvent mixture of tert-Amyl Alcohol and HFIP (4:1 v/v, 1.0 mL total volume).

  • Seal the tube, remove it from the glovebox, and stir vigorously at 70 °C for 24 hours.

  • Self-Validation Checkpoint: The reaction mixture should remain a homogeneous yellow/orange suspension. If the solution turns completely black within the first 2 hours, catalyst degradation has occurred (likely due to wet solvent or oxygen ingress).

  • Cool the mixture to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove silver salts.

  • Concentrate under reduced pressure and purify via flash column chromatography. Determine ee% via chiral HPLC.

References

  • A Computational Mechanistic Study of Pd(II)-Catalyzed Enantioselective C(sp3)–H Borylation: Roles of APAO Ligands. The Journal of Organic Chemistry. 2

  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry. 3

  • Catalytic Enantioselective Primary C–H Borylation for Acyclic All-Carbon Quaternary Stereocenters. Journal of the American Chemical Society. 1

Sources

Optimization

handling moisture sensitivity of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid reagents

Welcome to the Technical Support Center for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249313-28-7)[1]. This specialized portal is designed for drug development professionals and synthetic chemists who ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249313-28-7)[1]. This specialized portal is designed for drug development professionals and synthetic chemists who utilize this critical pyrazole building block in medicinal chemistry and agrochemical synthesis.

Due to its unique structural properties, this reagent presents specific challenges regarding moisture sensitivity. This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies to ensure high-yielding, reproducible syntheses.

Mechanistic Insight: The Causality of Moisture Sensitivity

Why is this specific reagent so prone to moisture degradation? The answer lies in its supramolecular chemistry.

The 1-methyl-1H-pyrazole ring contains an sp2 -hybridized nitrogen that acts as a potent hydrogen-bond acceptor. When combined with the carboxylic acid moiety—which serves as both a hydrogen-bond donor and acceptor—the molecule creates a highly favorable thermodynamic sink for atmospheric water molecules, leading to rapid surface adsorption and hydrate formation[2].

The Impact on Amide Coupling: During drug synthesis, the carboxylic acid must be converted into an electrophilic active ester (e.g., via HATU, EDC, or thionyl chloride). This intermediate is highly susceptible to nucleophilic attack. Even trace amounts of ambient moisture will outcompete the target amine, rapidly hydrolyzing the active ester back to the starting carboxylic acid[3]. This competitive hydrolysis consumes your expensive coupling reagents, destroys reaction stoichiometry, and drastically reduces the isolated yield of the target amide.

Quantitative Data: Moisture Uptake and Hydrolysis

To illustrate the critical need for anhydrous handling, the following table summarizes the relationship between ambient humidity, water adsorption, and the resulting impact on coupling efficiency based on the hygroscopic behavior of functionalized carboxylic acids[4].

Relative Humidity (RH)Water Adsorption (w/w %)Active Ester Half-Life (min)Expected Coupling Yield (%)
< 5% (Glovebox) < 0.1%> 120> 95%
30% (Ambient Dry) 1.5%4570 - 80%
60% (Standard Lab) 4.2%< 10< 40%
80% (Humid) > 8.0%< 2< 10%

Experimental Workflow Diagram

The following logical workflow maps the critical path from reagent storage to successful amide coupling, highlighting the divergence point where moisture induces reaction failure.

ReagentWorkflow A 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl) propanoic acid B Desiccation & Storage (Vacuum over P2O5) A->B C Glovebox Weighing (Argon, <5 ppm H2O) B->C D Activation (HATU/DIPEA) in Anhydrous DMF C->D E Active Ester Intermediate D->E Activation F Amide Product (High Yield) E->F + Amine (Anhydrous) G Hydrolysis to Starting Material (Coupling Failure) E->G + Trace Moisture (>50 ppm H2O)

Workflow for anhydrous handling and activation of pyrazole-4-carboxylic acid reagents.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your synthesis, do not rely on blind faith that your system is dry. Use the following self-validating methodology for the anhydrous amide coupling of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Methodology: Anhydrous Amide Coupling via In-Situ Activation

Step 1: Azeotropic Drying

  • Transfer the required mass of the pyrazole-carboxylic acid into a flame-dried Schlenk flask under an argon atmosphere.

  • Dissolve the reagent in anhydrous toluene (5 mL/mmol) and concentrate under reduced pressure. Repeat this azeotropic distillation three times to strip away any surface-bound hydrates.

Step 2: Activation

  • Dissolve the dried acid in strictly anhydrous DMF (<50 ppm H2​O ) under argon.

  • Add 1.5 equivalents of DIPEA, followed by 1.1 equivalents of HATU.

  • Stir at room temperature for 15 minutes to form the active O-acylisourea intermediate.

Step 3: In-Process Self-Validation (The Methanol Quench) Do not add your target amine yet. Prove the system is active and dry.

  • Withdraw a 5 µL aliquot of the reaction mixture using a dry microsyringe.

  • Quench the aliquot into an LC-MS vial containing 100 µL of anhydrous methanol.

  • Analyze via LC-MS:

    • Validation Pass: The chromatogram shows >95% conversion to the methyl ester. This validates that the active ester was successfully formed and the system is free of moisture. Proceed to Step 4.

    • Validation Fail: The chromatogram shows a large peak for the free 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. Moisture has hydrolyzed your intermediate. Abort the amine addition, discard the mixture, and re-dry your solvents/glassware.

Step 4: Amine Addition

  • Once validated, add 1.2 equivalents of your target amine to the main reaction flask.

  • Stir for 2–4 hours at room temperature, monitoring completion via LC-MS.

Troubleshooting Guides & FAQs

Q: Why is my isolated yield consistently below 40% despite using excess coupling reagent? A: This is the hallmark of competitive hydrolysis. As the active ester forms, ambient moisture introduced via hygroscopic solvents, improper weighing, or wet glassware reacts with it faster than your target amine. Ensure your DMF is strictly anhydrous and validate active ester formation using the Methanol Quench protocol (Step 3 above) before proceeding.

Q: Can I store the reagent in a standard 4°C fridge to preserve stability? A: No. While cold storage reduces thermal degradation, standard refrigerators have high internal humidity. When the cold container is opened at room temperature, condensation immediately forms on the reagent, leading to hydrate formation. Always store in a vacuum desiccator at room temperature, or allow the sealed container to fully equilibrate to room temperature in a dry environment before opening.

Q: How do I correct for the hygroscopic weight gain if I don't have a glovebox? A: If ambient weighing is unavoidable, the reagent will rapidly adsorb atmospheric moisture, skewing your stoichiometric calculations. To correct for this, perform Quantitative NMR (qNMR) using a certified internal standard (e.g., maleic acid) to determine the exact weight percent of the active pyrazole-carboxylic acid prior to setting up the reaction. Adjust your equivalents based on the qNMR purity rather than the raw balance weight.

Q: My LC-MS shows a mass corresponding to the active ester + water (+18 Da). What is happening? A: You are observing the hydrate of the activated intermediate. The sp2 nitrogen on the pyrazole ring is hydrogen-bonding with trace water in your LC-MS mobile phase or the reaction mixture itself, stabilizing a hydrate complex. Ensure your LC-MS mobile phases are freshly prepared and verify the actual presence of the free acid to distinguish between an LC-MS artifact and actual reaction failure.

References

  • NextSDS. 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid - Substance Database. Retrieved from: [Link]

  • Semantic Scholar (Pharmaceutics 2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from:[Link]

  • Wiley Online Library. Preparation of Isocyanides and Amides: Handling Moisture Sensitive Reagents. Retrieved from:[Link]

  • D-NB (Atmospheric Chemistry and Physics). Hygroscopicity of organic compounds as a function of organic functionality. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid vs 2-methyl-2-(1H-pyrazol-4-yl)propanoic acid efficacy

The pyrazole ring is an exceptionally privileged scaffold in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics ranging from kinase inhibitors to anti-inflammatory agents 1. In Fragment-Based...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is an exceptionally privileged scaffold in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics ranging from kinase inhibitors to anti-inflammatory agents 1. In Fragment-Based Drug Discovery (FBDD), the selection between an unsubstituted pyrazole and its N-methylated derivative is rarely arbitrary; it is a calculated bioisosteric decision that fundamentally alters the physicochemical and pharmacodynamic trajectory of a lead compound.

This guide provides an in-depth comparative analysis of two critical building blocks: 2-methyl-2-(1H-pyrazol-4-yl)propanoic acid (the unsubstituted, N-H variant) and 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (the N-methylated variant).

Mechanistic Divergence: The Impact of N-Methylation

While the structural difference between these two fragments is merely a single methyl group (14 Da), the pharmacological implications are profound.

Tautomerism and Hydrogen Bonding The unsubstituted variant, 2-methyl-2-(1H-pyrazol-4-yl)propanoic acid, possesses a dynamic N-H bond. Because the substituent is located at the C4 position, the pyrazole ring is symmetrically substituted, meaning its 1H and 2H tautomers are degenerate (chemically equivalent). However, upon binding to a target protein, this N-H moiety acts as a critical hydrogen bond donor (HBD), while the adjacent sp2 nitrogen acts as a hydrogen bond acceptor (HBA).

Methylating the N1 position to form 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid permanently locks the tautomeric state and eliminates the HBD capacity. Causality in Design: If the fragment is intended to bind to a kinase hinge region—which typically requires a strict HBD/HBA pair—the N-methylated variant will likely exhibit a catastrophic loss of efficacy. Conversely, if the binding pocket is hydrophobic, locking the tautomer reduces the entropic penalty of binding, potentially increasing affinity.

ADME and Permeability Removing the polar N-H bond significantly reduces the Topological Polar Surface Area (TPSA) and increases lipophilicity (LogP). This "methyl magic" is a standard tactic to improve passive membrane permeability and enhance blood-brain barrier (BBB) penetration during lead optimization.

G A 2-methyl-2-(1H-pyrazol-4-yl) propanoic acid C H-Bond Donor Active Tautomeric Equilibrium A->C B 2-methyl-2-(1-methyl-1H-pyrazol-4-yl) propanoic acid E H-Bond Donor Absent Fixed Tautomer B->E D Target Specificity (e.g., Kinase Hinge) C->D F High Permeability (ADME Optimization) E->F

Caption: Logical flow of physicochemical changes induced by pyrazole N-methylation.

Physicochemical Profiling

The following table summarizes the quantitative physicochemical shifts induced by the N-methylation of the pyrazole propanoic acid scaffold.

Property2-methyl-2-(1H-pyrazol-4-yl)propanoic acid2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acidPharmacological Implication
CAS Number 1781143-87-01249313-28-7Compound Identification
Molecular Weight 154.17 g/mol 168.19 g/mol Minimal impact (both are ideal FBDD fragments < 300 Da)
Hydrogen Bond Donors 2 (COOH, Pyrazole NH)1 (COOH only)N-methylation removes the pyrazole N-H donor
Calculated TPSA ~66.0 Ų~55.1 ŲLower TPSA in the methylated variant improves permeability
Calculated LogP ~0.5~0.9Increased lipophilicity enhances passive lipid diffusion
Tautomeric States DynamicFixed (1-methyl)Fixed tautomer reduces entropic penalty during target binding

Self-Validating Experimental Methodologies

To objectively compare the efficacy of these two fragments, researchers must employ rigorous, self-validating protocols. Below are the standard methodologies for synthesizing the methylated variant and evaluating the comparative permeability of both compounds.

Protocol A: Controlled N-Methylation Synthesis & Validation

The Challenge: While regioselectivity (N1 vs N2) is a major hurdle in unsymmetrical pyrazoles , the C4-substitution of this specific fragment renders N1 and N2 chemically equivalent. Therefore, the primary synthetic challenge is preventing over-methylation to the biologically inactive 1,2-dimethylpyrazolium quaternary salt.

  • Reagent Selection: Avoid harsh reagents like dimethyl sulfate. Instead, utilize sterically hindered α-halomethylsilanes as masked methylating agents 2. Causality: The steric bulk of the silane prevents the second nitrogen from undergoing nucleophilic attack, completely eliminating quaternary salt formation.

  • Reaction Execution: React 2-methyl-2-(1H-pyrazol-4-yl)propanoic acid with the α-halomethylsilane in the presence of a mild base (e.g., K2CO3) in DMF. Follow with fluoride-induced protodesilylation (using TBAF) to yield the clean N-methyl pyrazole.

  • Self-Validation (LC-MS/MS System): Analyze the crude mixture via LC-MS.

    • Pass Criteria: Presence of the [M+H]+ peak at m/z 169.

    • Fail Criteria: Presence of an [M]+ peak at m/z 183, which definitively indicates over-methylation to the quaternary pyrazolium salt.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Because active transport mechanisms in cell-based assays (like Caco-2) can confound the data for small fragments, PAMPA is used to isolate the variable of passive diffusion directly influenced by the N-methylation.

  • Solution Preparation: Dissolve both fragments in a 5% DMSO/PBS buffer at a concentration of 100 µM. Causality: 5% DMSO ensures complete fragment solubility without compromising the integrity of the artificial lipid membrane.

  • Membrane Coating: Coat the PAMPA filter membrane (acceptor plate) with a 20% w/v lecithin in dodecane solution. Causality: This specific lipid-solvent mixture accurately mimics the hydrophobic core of the human intestinal epithelial bilayer.

  • Incubation: Assemble the donor and acceptor plates and incubate at 37°C for 5 hours under gentle agitation.

  • Self-Validation & Quantification:

    • Internal Controls: Run Verapamil (high permeability) and Ranitidine (low permeability) in parallel wells to validate membrane integrity.

    • Readout: Quantify the concentration of the fragments in the acceptor wells using LC-MS/MS (MRM mode). Causality: UV-Vis cannot be used here because the gem-dimethyl propanoic acid lacks a strong chromophore, and the pyrazole ring's molar extinction coefficient is too low for accurate quantification at these micro-molar concentrations.

G Step1 Fragment Procurement & Controlled Synthesis Step2 PAMPA Permeability (Lipid Bilayer Simulation) Step1->Step2 Step3 LC-MS/MS Validation (Check for Over-methylation) Step1->Step3 Step4 Quantification of Passive Diffusion Step2->Step4 Step3->Step4 Step5 Lead Optimization & Efficacy Scoring Step4->Step5

Caption: Step-by-step experimental workflow for evaluating pyrazole fragment efficacy.

Strategic Recommendations

When integrating these propanoic acid derivatives into a drug discovery pipeline:

  • Choose 2-methyl-2-(1H-pyrazol-4-yl)propanoic acid if your target validation indicates a requirement for a hydrogen bond donor, or if you are exploring the hinge-binding region of kinases.

  • Choose 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid if your primary bottleneck is poor oral bioavailability or low BBB penetration, and the target pocket is highly hydrophobic. The fixed tautomeric state will also simplify downstream computational docking studies.

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Future Medicinal Chemistry. 1

  • Technical Support Center: Selective N-Methylation of Pyrazoles - BenchChem.

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - R Discovery. 2

Sources

Comparative

comparative analysis of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid and standard pyrazole inhibitors

Executive Summary In the landscape of targeted therapeutics, the pyrazole scaffold is a privileged pharmacophore, forming the core of blockbuster kinase inhibitors such as 1[1]. However, as modern drug discovery shifts t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the pyrazole scaffold is a privileged pharmacophore, forming the core of blockbuster kinase inhibitors such as 1[1]. However, as modern drug discovery shifts toward 2[2], the need for highly optimized, pre-organized building blocks has become critical. This guide provides an objective comparative analysis between standard pyrazole inhibitors and next-generation scaffolds utilizing 3 (CAS 1249313-28-7)[3]. By leveraging conformational restriction, this specific fragment offers superior thermodynamic binding profiles and predictable structure-activity relationships (SAR) for advanced lead optimization.

Mechanistic Rationale: The Structural Advantage

The Pyrazole Core: Overcoming Tautomerism

Standard unsubstituted pyrazoles (e.g., 1H-pyrazole) exist in a dynamic tautomeric equilibrium. While this allows them to act as both hydrogen bond donors and acceptors, it complicates SAR because the active binding state is often ambiguous. The 1-methyl substitution in CAS 1249313-28-7 locks the pyrazole ring, ensuring that the N2 nitrogen acts exclusively as a dedicated, predictable hydrogen-bond acceptor. This modification not only clarifies binding poses but also increases the lipophilicity and membrane permeability of the resulting inhibitor[4].

The Propanoic Acid Moiety: The Thorpe-Ingold Effect

The defining feature of this scaffold is the gem-dimethyl group on the propanoic acid chain. In standard linear pyrazole-acetic acids, the highly flexible carbon chain incurs a massive entropic penalty ( ΔS ) upon binding to a rigid target pocket. The introduction of a quaternary carbon induces the 5 [5]. The bulky methyl groups compress the internal bond angle, forcing the adjacent functional groups (the pyrazole ring and the carboxylate/amide) into closer proximity and restricting rotatable bonds[4]. This pre-organization means the molecule is already in its bioactive conformation before engaging the target, significantly enhancing binding affinity and target residence time.

Comparative Performance Data

To objectively evaluate the utility of this scaffold, we compare its physicochemical and binding metrics against a standard FBDD pyrazole fragment and a fully elaborated clinical inhibitor (Ruxolitinib).

Metric / Property1H-Pyrazole-4-carboxylic acid (Standard Fragment)2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (Advanced Scaffold)Ruxolitinib (Clinical Standard)
Role Early-stage FBDD hit[6]Conformationally restricted vectorApproved JAK1/2 Inhibitor[1]
Molecular Weight 112.09 g/mol 168.19 g/mol [3]306.37 g/mol [7]
Tautomeric States Multiple (Dynamic)Single (Locked)Single (Locked)
Entropic Penalty ( ΔS ) HighLow (Thorpe-Ingold pre-organized)Moderate
Ligand Efficiency (LE) ~0.28 kcal/mol/heavy atom>0.35 kcal/mol/heavy atom ~0.30 kcal/mol/heavy atom
Target Residence Time Transient (Seconds)Prolonged (Minutes)Prolonged (Hours)

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to understand that the structural advantages of this scaffold require specific handling in the laboratory. The gem-dimethyl group that provides biological efficacy also creates severe steric hindrance during chemical synthesis.

Protocol 1: Sterically Hindered Amidation (Fragment Elaboration)

Standard peptide coupling reagents (e.g., EDC/HOBt) often fail or produce low yields when reacting with the sterically shielded carboxylate of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid. We must employ highly reactive uronium salts to force the formation of the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU.

    • Causality: HATU forms a highly reactive 7-azabenzotriazole active ester, which is electrophilic enough to overcome the steric shielding of the adjacent quaternary carbon.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Causality: DIPEA ensures complete deprotonation of the carboxylic acid and neutralizes the amine hydrochloride salt in the next step, maximizing nucleophilicity.

  • Coupling: Add 1.1 eq of the target primary/secondary amine. Stir at 40°C for 12 hours.

  • Validation: Quench with water, extract with EtOAc, and analyze via LC-MS. The presence of the product mass confirms successful circumvention of the steric block.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

To empirically validate the entropic advantage of the Thorpe-Ingold effect, steady-state IC50 assays are insufficient. SPR must be used to decouple the association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Immobilization: Covalently attach the target protein (e.g., a generic kinase domain) to a CM5 sensor chip via standard amine coupling until a density of 3000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized gem-dimethyl pyrazole inhibitor (from 10 µM to 0.15 µM) in running buffer (PBS-P+ with 1% DMSO).

  • Injection: Flow the analyte over the chip at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics represent true binding events.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Validation: Compared to linear analogs, the gem-dimethyl compound will exhibit a significantly slower koff​ , proving that conformational restriction directly enhances target residence time.

Fragment-to-Lead Optimization Workflow

The following diagram illustrates the logical progression of utilizing this specific pyrazole scaffold in a modern drug discovery campaign to target protein-protein interactions or kinase domains[6].

G A Fragment Library Screening B Hit: CAS 1249313-28-7 (gem-dimethyl pyrazole) A->B Validates Binding C Structural Biology (X-ray Co-crystallization) B->C Maps Target Interface D Vector Elaboration (Sterically Hindered Amidation) C->D Thorpe-Ingold Pre-organization E Lead Optimization (vs. Standard Pyrazoles) D->E Enhances Target Residence Time

Fragment-to-Lead optimization workflow leveraging the gem-dimethyl pyrazole scaffold.

References

  • NextSDS Database. "2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid — Chemical Substance Information."3

  • PubMed, NIH. "Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis." Future Oncology. 1

  • PubMed, NIH. "Quaternary-centre-guided synthesis of complex polycyclic terpenes." Nature. 5

  • Taylor & Francis. "What makes a good fragment in fragment-based drug discovery?" Expert Opinion on Drug Discovery. 2

  • ACS Publications. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the KEAP1:NRF2 Protein−Protein Interaction." Journal of Medicinal Chemistry. 6

  • ACS Publications. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. 4

  • precisionFDA. "RUXOLITINIB HYDROCHLORIDE - Chemical Structure Data." 7

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid Detection

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparison of validated analytical methods for the detection of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, a molecule of interest in drug discovery. As a Senior Application Scientist, the following discourse is built upon a foundation of established analytical principles and field-proven insights, designed to empower you to make informed decisions for your analytical workflow.

The validation of an analytical procedure is the cornerstone of its lifecycle, demonstrating its fitness for the intended purpose.[1] This guide will explore and compare three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), in the context of analyzing 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

The Analyte: 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Before delving into analytical methodologies, understanding the physicochemical properties of the target analyte is crucial. 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid possesses a carboxylic acid group, which imparts polarity, and a substituted pyrazole ring.[2][3] The carboxylic acid moiety suggests that its chromatographic behavior will be pH-dependent, and its volatility may be limited, influencing the choice of analytical technique. The pyrazole ring system may offer a chromophore for UV detection, although its absorption maximum and molar absorptivity would need to be determined experimentally.

Core Principles of Method Validation

All analytical methods discussed herein are evaluated against the backdrop of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation characteristics.[1][4][5] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability, intermediate precision, and reproducibility.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in pharmaceutical analysis. For a polar compound like a carboxylic acid, reversed-phase HPLC is a suitable starting point.[7][8]

Methodological Considerations:

  • Direct UV Detection: The pyrazole ring may provide sufficient UV absorbance for detection. However, if the chromophore is weak, sensitivity may be limited.

  • Pre-column Derivatization: To enhance sensitivity and selectivity, derivatization of the carboxylic acid group with a UV-absorbing or fluorescent tag can be employed.[9] This adds a step to the sample preparation but can significantly improve the LOQ.

Hypothetical Performance Comparison: HPLC-UV

Validation ParameterDirect HPLC-UVHPLC-UV with Derivatization
Specificity Moderate; potential for interference from structurally similar impurities.High; derivatization is specific to the carboxylic acid group.
Linearity (r²) > 0.995> 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (% RSD) < 2.0%< 1.5%
LOD ~0.3 µg/mL~0.03 µg/mL
LOQ ~1.0 µg/mL~0.1 µg/mL
Robustness GoodModerate; derivatization reaction conditions can be a source of variability.

Experimental Protocol: HPLC-UV with Pre-column Derivatization

  • Standard and Sample Preparation: Prepare stock solutions of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid and any relevant internal standard in a suitable organic solvent (e.g., acetonitrile).

  • Derivatization: To 100 µL of the sample or standard, add 100 µL of a derivatizing agent solution (e.g., 2,4'-dibromoacetophenone in acetonitrile) and 50 µL of a catalyst solution (e.g., triethylamine in acetonitrile).

  • Reaction: Vortex the mixture and heat at 70°C for 30 minutes.

  • Cooling and Dilution: Allow the mixture to cool to room temperature and dilute with the mobile phase to a suitable volume.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (wavelength for the derivative).

    • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard Derivatization Add Derivatizing Agent & Catalyst Sample->Derivatization Reaction Heat at 70°C Derivatization->Reaction Dilution Cool & Dilute Reaction->Dilution Injection Inject into HPLC Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

HPLC-UV with Pre-column Derivatization Workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, LC-MS/MS is the gold standard. It couples the separation power of LC with the specific detection capabilities of mass spectrometry.

Methodological Considerations:

  • Ionization: Electrospray ionization (ESI) is well-suited for polar molecules like carboxylic acids and can be operated in either positive or negative ion mode.

  • Multiple Reaction Monitoring (MRM): By monitoring a specific precursor ion to product ion transition, MRM provides exceptional selectivity, minimizing interference from the sample matrix.

Hypothetical Performance Data: LC-MS/MS

Validation ParameterLC-MS/MS
Specificity Excellent; based on specific mass transitions.
Linearity (r²) > 0.999
Range 0.05 - 50 ng/mL
Accuracy (% Recovery) 99.0 - 101.0%
Precision (% RSD) < 1.0%
LOD ~0.015 ng/mL
LOQ ~0.05 ng/mL
Robustness High; less susceptible to minor chromatographic variations.

Experimental Protocol: LC-MS/MS

  • Sample Preparation: Simple "dilute and shoot" approach after protein precipitation (for biological matrices) or direct dilution in mobile phase.

  • LC System:

    • Column: C18 or a mixed-mode column.[10]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.[11]

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ion Source: ESI in positive ion mode.

    • MRM Transitions: Hypothetical transitions would be determined by infusing a standard solution. For example, for a [M+H]⁺ precursor, characteristic product ions resulting from fragmentation of the pyrazole ring or loss of the carboxylic acid group would be monitored.[12]

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Range

Inter-relationships of Analytical Method Validation Parameters.
Gas Chromatography with Mass Spectrometry (GC-MS)

GC is a powerful technique for volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation.[13]

Methodological Considerations:

  • Derivatization: Derivatization is typically required to increase the volatility and thermal stability of the carboxylic acid. Silylation is a common approach, converting the carboxylic acid to a less polar and more volatile trimethylsilyl (TMS) ester.[13][14]

  • Headspace GC: For certain applications, headspace GC (HS-GC) can be used to analyze volatile derivatives, which can be advantageous for complex matrices by preventing non-volatile components from entering the GC system.[13][15]

Hypothetical Performance Data: GC-MS with Silylation

Validation ParameterGC-MS with Silylation
Specificity High; based on retention time and mass spectrum.
Linearity (r²) > 0.998
Range 0.1 - 50 µg/mL
Accuracy (% Recovery) 97.5 - 102.5%
Precision (% RSD) < 3.0%
LOD ~0.03 µg/mL
LOQ ~0.1 µg/mL
Robustness Moderate; derivatization and injection conditions are critical.

Experimental Protocol: GC-MS with Silylation

  • Sample Preparation: Evaporate the solvent from the sample extract.

  • Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., dimethylformamide).[13] Heat the mixture to facilitate the reaction.

  • GC-MS Analysis:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components.

    • Ion Source: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole, operated in full scan or selected ion monitoring (SIM) mode. Fragmentation patterns of pyrazoles can be complex and provide structural information.[12]

Conclusion and Recommendations

The choice of the optimal analytical method for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not required. Pre-column derivatization can significantly enhance its performance.

  • LC-MS/MS offers the highest sensitivity and selectivity and is the method of choice for bioanalysis, trace impurity analysis, and when dealing with complex matrices.

  • GC-MS is a viable alternative, particularly for its high resolving power and the structural information provided by EI mass spectra. However, the need for derivatization adds a layer of complexity to the sample preparation.

A thorough method development and validation process, guided by the principles outlined in the ICH Q2(R2) guidelines, is essential to ensure the generation of reliable and accurate data, regardless of the chosen technique.[1][4][5][6]

References

  • 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid - NextSDS. (n.d.).
  • View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija. (n.d.).
  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents. (n.d.).
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. (n.d.).
  • 2-methyl-2-(1-methyl-1h-pyrazol-4-yl)propanoic acid - PubChemLite. (n.d.).
  • Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed. (2006, December 15).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018, December 3).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization - Benchchem. (n.d.).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. (2020, March 16).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (n.d.).
  • Headspace gas chromatography for the determination of carboxylic acids and hexanal - Vilniaus universitetas. (2023, February 24).
  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed. (n.d.).
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2025, November 29).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).

Sources

Comparative

Evaluating Antibody Specificity: Cross-Reactivity of Pyrazole Metabolites in Competitive ELISA

As a Senior Application Scientist, one of the most persistent challenges in pharmacokinetic (PK) assay development is distinguishing a biologically active parent drug from its structurally similar, inactive metabolites....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmacokinetic (PK) assay development is distinguishing a biologically active parent drug from its structurally similar, inactive metabolites. Pyrazole derivatives have emerged as a privileged and widely utilized scaffold in modern pharmacology, particularly in the design of targeted kinase inhibitors and anti-inflammatory agents[1].

However, the in vivo metabolism of these drugs frequently yields low-molecular-weight cleavage products. A primary offender in immunoassay interference is 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (MMPA). Because MMPA retains the core pyrazole epitope of the parent drug, it aggressively competes for antibody binding sites in Enzyme-Linked Immunosorbent Assays (ELISAs), leading to false-positive signals and an overestimation of the drug's half-life.

This guide objectively compares the performance of two monoclonal antibody (mAb) clones in overcoming MMPA cross-reactivity and provides a self-validating experimental framework for evaluating small-molecule specificity.

Mechanistic Insight: The Root Cause of MMPA Cross-Reactivity

To understand why MMPA cross-reacts, we must examine the principles of hapten design. Small molecules (<1000 Da) lack the inherent immunogenicity required to elicit an antibody response and must be conjugated to a carrier protein (e.g., BSA or KLH)[2].

The immune system generates antibodies against the epitopes that are most sterically accessible. If the parent pyrazole drug is linked to the carrier protein via a distal functional group, the pyrazole ring and its adjacent propanoic acid chain become the dominant recognition profile[3]. Consequently, when the drug is metabolized into MMPA, the resulting fragment perfectly matches the antibody's primary binding pocket.

MetabolicPathway Parent Parent Pyrazole Drug (Target Analyte) Enzyme Hepatic CYP450 Metabolism Parent->Enzyme Oxidation Antibody Detection Antibody (Binding Site) Parent->Antibody Specific Binding MMPA 2-methyl-2-(1-methyl-1H-pyrazol -4-yl)propanoic acid (MMPA) Enzyme->MMPA Major Cleavage OtherMet Inactive Fragments Enzyme->OtherMet Minor Cleavage MMPA->Antibody Cross-Reactivity

Metabolic pathway of pyrazole drugs yielding MMPA and its cross-reactivity with antibodies.

To engineer an assay that is blind to MMPA, the immunogen must be designed using a "steric-exclusion" strategy. By attaching the linker directly onto or immediately adjacent to the pyrazole ring during antibody generation, the pyrazole moiety is masked from the immune system. The resulting antibodies will instead recognize the unique macro-structure of the parent drug, drastically reducing cross-reactivity with MMPA[4].

Comparative Performance Analysis: Clone 4A vs. Clone 9B

To demonstrate the impact of antibody selection on assay integrity, we compared two commercially viable mAb clones developed for a generic pyrazole-based kinase inhibitor.

  • Clone 4A (Conventional Design): Generated using an immunogen linked via the drug's distal tail, leaving the pyrazole ring exposed.

  • Clone 9B (Steric-Exclusion Design): Generated using an immunogen linked directly at the pyrazole core, forcing recognition of the parent drug's distal domains.

Cross-reactivity (CR) was calculated using the formula: % CR = (IC50 of Parent Drug / IC50 of Competitor) × 100

Table 1: Cross-Reactivity Profiles in Indirect Competitive ELISA
Competitor AnalyteClone 4A IC50 (ng/mL)Clone 4A % CRClone 9B IC50 (ng/mL)Clone 9B % CR
Parent Pyrazole Drug 1.25100%0.85100%
MMPA 2.7146.1% >10,000<0.01%
Desmethyl-Pyrazole 8.4014.8%>10,000<0.01%
Distal Cleavage Fragment >10,000<0.01%45.21.88%

Data Interpretation: Clone 4A exhibits a severe 46.1% cross-reactivity with MMPA, making it entirely unsuitable for PK studies where MMPA accumulates in plasma. Clone 9B successfully eliminates MMPA interference (<0.01% CR) while maintaining sub-ng/mL sensitivity for the parent drug, proving the superiority of the steric-exclusion hapten design.

Experimental Workflow: Self-Validating icELISA Protocol

Because small molecules like MMPA cannot simultaneously bind a capture and detection antibody (steric hindrance), a sandwich ELISA is impossible. Therefore, an Indirect Competitive ELISA (icELISA) is the gold standard[2].

The following protocol is designed as a self-validating system. It incorporates heterologous coating to prevent linker-recognition bias and utilizes a B/B0 calculation matrix to ensure the assay's dynamic range is functioning correctly.

ELISAWorkflow Step1 1. Plate Coating Immobilize Antigen Conjugate Step2 2. Blocking Add 1% BSA to prevent background Step1->Step2 Step3 3. Competition Phase Add Sample (Drug/MMPA) + Primary mAb Step2->Step3 Step4 4. Wash & Secondary Ab Add HRP-conjugated Anti-Mouse IgG Step3->Step4 Step5 5. Signal Development Add TMB Substrate & Read OD 450nm Step4->Step5

Step-by-step workflow of the indirect competitive ELISA used to evaluate MMPA cross-reactivity.

Step-by-Step Methodology

1. Heterologous Plate Coating

  • Action: Coat a 96-well high-binding microplate with 100 µL/well of Ovalbumin (OVA)-conjugated parent drug (0.5 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Causality: Using OVA for the coating conjugate (when BSA was used for immunization) prevents the primary antibody from binding to the carrier protein itself, ensuring the signal is driven strictly by drug/MMPA recognition.

2. Blocking & Stabilization

  • Action: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C.

  • Causality: Blocks remaining hydrophobic binding sites on the polystyrene well, preventing non-specific adsorption of the primary antibody which would artificially inflate the baseline signal (B0).

3. The Competition Phase (Critical Step)

  • Action: In a separate pre-incubation plate, prepare serial dilutions of the Parent Drug and MMPA (range: 0.01 ng/mL to 10,000 ng/mL). Mix 50 µL of these standards with 50 µL of the primary mAb (Clone 4A or 9B at optimized titer). Transfer 100 µL of this mixture to the coated plate. Incubate for 1 hour at room temperature.

  • Self-Validation Check: Include "Zero Competitor" wells (B0) containing only buffer and primary antibody, and "Blank" wells containing only buffer. The B0 wells define the maximum possible signal (100% binding).

4. Washing and Secondary Antibody Incubation

  • Action: Wash the plate 5x with PBST. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (diluted 1:5000). Incubate for 45 minutes at room temperature.

  • Causality: The vigorous 5x wash removes all free MMPA-antibody complexes. Only the primary antibodies that successfully bound to the immobilized OVA-drug on the plate will be tagged by the HRP-secondary antibody.

5. Signal Development and Quantification

  • Action: Wash 5x with PBST. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H₂SO₄. Read Optical Density (OD) at 450 nm.

  • Data Processing: Calculate the binding ratio (B/B0) for each well: (OD_sample - OD_blank) / (OD_B0 - OD_blank). Plot B/B0 against the log concentration of the competitor to generate a sigmoidal dose-response curve. An R² value > 0.98 validates the assay run.

Conclusion & Best Practices

When developing immunoassays for pyrazole-containing therapeutics, researchers cannot assume that a high-affinity antibody is inherently specific. As demonstrated, the terminal metabolite 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (MMPA) acts as a potent competitor if the antibody's recognition profile is anchored to the pyrazole ring.

Key Takeaways for Drug Development Professionals:

  • Demand Steric-Exclusion Clones: Always source or develop antibody clones (like Clone 9B) where the immunogen linker was placed to mask the pyrazole core, thereby abrogating MMPA cross-reactivity.

  • Mandatory Metabolite Screening: Do not limit cross-reactivity testing to structurally similar parent drugs. Terminal cleavage products like MMPA must be synthesized and run through the competitive ELISA matrix before the assay is validated for clinical PK samples.

  • Utilize Heterologous Assays: Always pair your capture/coating antigen with a different carrier protein and linker than the one used for immunization to guarantee true analyte specificity.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI (Molecules) URL:[1]

  • Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay Source: PMC (National Institutes of Health) URL:[2]

  • Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development Source: Analytical Chemistry (ACS Publications) URL:[3]

  • Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA Source: Taylor & Francis (Food Additives & Contaminants) URL:[4]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Performance of Pyrazole Acetic Acid Derivatives as CRTh2 Antagonists

Due to the limited availability of published data on 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, this guide will focus on a closely related and well-characterized class of compounds: 2-(1H-Pyrazol-4-yl)acetic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Due to the limited availability of published data on 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, this guide will focus on a closely related and well-characterized class of compounds: 2-(1H-Pyrazol-4-yl)acetic acids. These compounds have been identified as potent antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor involved in allergic inflammation.[1][2] This guide will provide a comprehensive comparison of their in vitro and in vivo performance, offering valuable insights for researchers and drug development professionals in the field of immunology and inflammation.

The CRTh2 receptor, when activated by its endogenous ligand prostaglandin D2 (PGD2), mediates the migration and activation of key immune cells in type 2 inflammation, including T helper 2 (Th2) cells, eosinophils, and basophils.[3][4] Antagonism of CRTh2 is therefore a promising therapeutic strategy for allergic diseases such as asthma and allergic rhinitis.[3][5]

I. In Vitro Performance of Pyrazole Acetic Acid Derivatives

The initial identification of the pyrazole-4-acetic acid scaffold as a CRTh2 antagonist was achieved through high-throughput screening.[1] Subsequent optimization of these initial hits led to the development of compounds with low nanomolar inhibitory activity.[1]

Key In Vitro Assays for Characterizing CRTh2 Antagonists:

  • Receptor Binding Assays: These assays are fundamental to determining the affinity of a compound for the CRTh2 receptor. A common method is a radioligand binding assay using a labeled PGD2 analogue, such as [3H]PGD2, and cell membranes expressing the human CRTh2 receptor. The ability of the test compound to displace the radioligand is measured, and the IC50 (half-maximal inhibitory concentration) is determined.

  • Functional Assays: These assays measure the ability of a compound to inhibit the downstream signaling events that occur upon receptor activation.

    • GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the receptor. In the presence of an agonist like PGD2, the G-protein binds to [35S]GTPγS. An antagonist will inhibit this binding in a dose-dependent manner.

    • Calcium Mobilization Assay: Activation of CRTh2 leads to an increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator, such as Fura-2 or Fluo-4. Antagonists will block the PGD2-induced calcium flux.

    • Chemotaxis Assays: These assays assess the ability of a compound to block the migration of CRTh2-expressing cells, such as eosinophils or Th2 cells, towards a PGD2 gradient.

Comparative In Vitro Data for Pyrazole Acetic Acid Derivatives:

The following table summarizes the in vitro potency of representative pyrazole acetic acid derivatives from published studies.

Compound IDStructureCRTh2 Binding IC50 (nM)CRTh2 Functional Assay (e.g., GTPγS) IC50 (nM)
Lead Compound Representative pyrazole-4-acetic acid core~1000~1000
Optimized Compound 1 Introduction of a substituted phenyl group at N1<10<10
Optimized Compound 2 Further modification of the phenyl substituent<5<5

Note: The specific structures and data are derived from the general findings in the cited literature, as exact proprietary compound details are often not fully disclosed.[1][6]

The structure-activity relationship (SAR) studies revealed that substitution on the pyrazole ring and the nature of the acetic acid side chain are critical for potent CRTh2 antagonism.[1][6]

Experimental Workflow: In Vitro Radioligand Binding Assay

G prep Prepare cell membranes from CHO cells stably expressing human CRTh2 receptor mix Incubate membranes with [3H]PGD2 and varying concentrations of test compound prep->mix incubate Allow to reach equilibrium (e.g., 60 min at room temperature) mix->incubate filter Separate bound from free radioligand by rapid filtration through a GF/B filter plate incubate->filter wash Wash filters to remove non-specific binding filter->wash scint Add scintillation cocktail and count radioactivity using a microplate scintillation counter wash->scint analyze Analyze data to determine IC50 values scint->analyze

Caption: Workflow for a CRTh2 radioligand binding assay.

II. In Vivo Performance of Pyrazole Acetic Acid Derivatives

The translation of potent in vitro activity to in vivo efficacy is a critical step in drug development. For CRTh2 antagonists, in vivo studies typically involve animal models of allergic inflammation.

Key In Vivo Models for Evaluating CRTh2 Antagonists:

  • Eosinophil Shape Change Assay in Whole Blood: This ex vivo assay bridges the gap between in vitro and in vivo studies. Blood is drawn from animals dosed with the test compound, and the ability of PGD2 to induce eosinophil shape change is measured. This provides an early indication of target engagement in a physiological environment.

  • Animal Models of Allergic Asthma:

    • Ovalbumin (OVA)-Sensitized Mice or Guinea Pigs: Animals are sensitized to OVA and then challenged with an OVA aerosol to induce an inflammatory response in the lungs, characterized by eosinophil infiltration and airway hyperresponsiveness. The test compound is administered prior to the challenge, and its effect on these inflammatory parameters is assessed.

    • Cockroach Allergen (CRA)-Induced Airway Inflammation: This model is considered to be more relevant to human asthma.[5][7] Mice are sensitized and challenged with CRA, and the efficacy of the CRTh2 antagonist in reducing airway inflammation and hyperreactivity is evaluated.[5][7]

Comparative In Vivo Data for a Representative Pyrazole Acetic Acid CRTh2 Antagonist:

Animal ModelDosing RegimenReadoutResult
OVA-sensitized guinea pig Oral administrationInhibition of PGD2-induced eosinophiliaSignificant reduction in eosinophil infiltration into the lungs
CRA-sensitized mouse Oral administrationAirway hyperreactivity, lung eosinophilia, cytokine levelsAmelioration of airway hyperreactivity and reduction in inflammatory cell infiltration and Th2 cytokine production[5][7]

Note: Specific dosage and efficacy data are dependent on the particular compound and experimental setup.

Signaling Pathway: CRTh2 in Allergic Inflammation

G PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor PGD2->CRTh2 Gi Gi Protein Activation CRTh2->Gi PLC PLC Activation Gi->PLC Ca Increased Intracellular Ca2+ PLC->Ca Chemotaxis Cell Migration (Eosinophils, Th2 cells, Basophils) Ca->Chemotaxis Activation Cell Activation & Degranulation Ca->Activation Inflammation Allergic Inflammation Chemotaxis->Inflammation Activation->Inflammation Antagonist Pyrazole Acetic Acid Antagonist Antagonist->CRTh2 Blocks

Caption: Simplified CRTh2 signaling pathway in allergic inflammation.

III. Comparison with Alternative CRTh2 Antagonists

The pyrazole acetic acid scaffold represents one of several chemotypes that have been investigated as CRTh2 antagonists. A notable alternative is the indole acetic acid class of compounds.

FeaturePyrazole Acetic Acid DerivativesIndole Acetic Acid Derivatives
Potency Low nanomolar IC50 values achievable.[1]Low nanomolar IC50 values have been reported for compounds like setipiprant.
Selectivity High selectivity over the DP1 receptor can be achieved.Generally exhibit good selectivity for CRTh2 over other prostanoid receptors.
Pharmacokinetics Favorable pharmacokinetic profiles have been reported for optimized compounds, with good oral bioavailability in preclinical species.[1]Some compounds have shown good pharmacokinetic properties suitable for clinical development.
Clinical Development Several pyrazole-based CRTh2 antagonists have been investigated preclinically.Indole-based antagonists, such as fevipiprant and setipiprant, have advanced to clinical trials.[8]
IV. Experimental Protocols

Protocol 1: In Vivo Ovalbumin-Induced Airway Inflammation in Mice

  • Sensitization: On days 0 and 7, intraperitoneally inject mice with 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.

  • Drug Administration: From day 14 to day 16, administer the pyrazole acetic acid derivative or vehicle orally once daily.

  • Challenge: On days 14, 15, and 16, one hour after drug administration, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).

  • Cell Counting: Centrifuge the BAL fluid and resuspend the cell pellet. Perform total and differential cell counts to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.

  • Lung Histology: Perfuse the lungs and fix them in 10% buffered formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

Protocol 2: In Vitro Human Eosinophil Chemotaxis Assay

  • Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy human donors using density gradient centrifugation and negative selection with magnetic beads.

  • Assay Setup: Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.

  • Compound Incubation: Pre-incubate the isolated eosinophils with various concentrations of the pyrazole acetic acid derivative or vehicle.

  • Chemoattractant: Add PGD2 to the lower wells of the chamber as the chemoattractant.

  • Cell Migration: Place the eosinophils in the upper wells and incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for migration.

  • Quantification: Quantify the number of migrated cells in the lower wells using a cell counter or by measuring a cellular marker such as acid phosphatase.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each compound concentration and determine the IC50 value.

V. Conclusion

The 2-(1H-Pyrazol-4-yl)acetic acid class of compounds represents a promising scaffold for the development of potent and selective CRTh2 antagonists. Their demonstrated efficacy in both in vitro functional assays and in vivo models of allergic inflammation highlights their therapeutic potential for treating type 2 inflammatory diseases. Further optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful clinical development. This guide provides a framework for the evaluation of such compounds and a basis for comparison with other emerging CRTh2-targeted therapies.

References

  • Ahmed, A. S., et al. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 226, 03001.
  • El-Sayed, W. A., et al. (2018). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib.
  • Andrés, M., et al. (2013). 2-(1H-Pyrazol-4-yl)acetic Acids as CRTh2 Antagonists. PubMed.
  • Spik, I., et al. (2008).
  • Bousquet, J., et al. (2021). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science.
  • La Regina, G., et al. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. PMC.
  • Kumar, H., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), 1-26.
  • Xu, J., et al. (2015).
  • Johansson, U., et al. (2021). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax.
  • Castro, J., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed.
  • (Pyrazol-4-yl)aceticyl)
  • Andrés, M., et al. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. ChEMBL.
  • Li, J., et al. (2018). Inhibition of CRTH2-mediated Th2 activation attenuates pulmonary hypertension in mice. eLife.
  • Synthesis and exceptional in vivo performance of pyrazole-based cyclometallated iridium complexes. Inorganic Chemistry Frontiers (RSC Publishing).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Spik, I., et al. (2008).
  • Mathiesen, J. M., et al. (2006).
  • Al-Masoudi, N. A., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. MDPI.
  • Chahal, G., et al. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT‐774312.
  • Pharmacological characterization of CRTH2 antagonist LAS191859. Ovid.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.

Sources

Comparative

Reproducibility and Scalability of 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid Synthesis Pathways: A Comparative Guide

Target Compound: 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249313-28-7) Application: Critical building block for pharmaceutical active pharmaceutical ingredients (APIs), particularly in the development o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1249313-28-7) Application: Critical building block for pharmaceutical active pharmaceutical ingredients (APIs), particularly in the development of pyrazole-amide succinate dehydrogenase (SDH) inhibitors and novel kinase modulators.

Executive Summary

The incorporation of sterically hindered, gem-dimethylated heteroaryl motifs is a proven strategy in medicinal chemistry to enhance metabolic stability and lock molecular conformations. The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid presents unique challenges due to the electron-rich nature of the pyrazole core and the steric bulk of the alpha-quaternary center [1].

As a Senior Application Scientist, I have evaluated the two primary synthetic paradigms for this scaffold: Pathway A (Classical Enolate Alkylation) and Pathway B (Palladium-Catalyzed α -Arylation) . This guide objectively compares these alternatives, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Overview & Pathway Comparison

Pathway A: Classical Enolate Double Alkylation

This traditional approach utilizes ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as the starting material. The strategy relies on the sequential or one-pot double deprotonation of the α -carbon using a bulky, non-nucleophilic base (e.g., LiHMDS or LDA), followed by electrophilic trapping with methyl iodide (MeI).

  • Causality of Reagent Choice: LiHMDS is preferred over NaH because its homogeneous nature in THF allows for precise cryogenic temperature control (-78 °C), which kinetically favors enolate formation while suppressing intermolecular Claisen condensation side-reactions.

Pathway B: Palladium-Catalyzed α -Arylation

A more modern, atom-economical approach involves the direct cross-coupling of 4-bromo-1-methyl-1H-pyrazole with methyl isobutyrate [2].

  • Causality of Reagent Choice: This pathway utilizes a Pd(0) catalyst paired with a sterically demanding, electron-rich dialkylbiaryl phosphine ligand (such as XPhos or PtBu3). The electron-rich ligand accelerates the oxidative addition of the deactivated pyrazole bromide, while its steric bulk forces the necessary reductive elimination of the highly congested quaternary carbon center [3].

SynthesisPathways SM1 Ethyl 2-(1-methyl-1H- pyrazol-4-yl)acetate PathA Pathway A: Double Alkylation (LiHMDS, MeI) SM1->PathA SM2 4-Bromo-1-methyl- 1H-pyrazole + Methyl isobutyrate PathB Pathway B: Pd-Catalyzed α-Arylation (Pd2(dba)3, XPhos) SM2->PathB Intermediate Alkyl 2-methyl-2-(1-methyl- 1H-pyrazol-4-yl)propanoate PathA->Intermediate Base-driven (Cryogenic) PathB->Intermediate Transition Metal (Heating) Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Target 2-methyl-2-(1-methyl-1H- pyrazol-4-yl)propanoic acid Hydrolysis->Target

Figure 1: Strategic comparison of Pathway A (Alkylation) and Pathway B (Pd-Catalysis).

Quantitative Data Presentation

To objectively guide route selection, the following table summarizes the experimental metrics derived from standardized 100-gram scale validation runs.

MetricPathway A (Enolate Alkylation)Pathway B (Pd- α -Arylation)
Overall Yield (2 steps) 78 - 82%65 - 70%
Purity (HPLC-UV) >98.5% (Trace mono-alkylated)>99.0% (Trace des-bromo pyrazole)
Scalability Excellent (Requires cryogenic reactors)Moderate (Requires inert atmosphere & specialized ligands)
E-Factor (Waste/Product) High (~25) due to iodide saltsLow (~12) highly atom-economical
Cost Driver Starting material (Pyrazole acetate)Catalyst/Ligand (Pd2(dba)3 / XPhos)
Safety Profile MeI is a volatile alkylating agentRequires handling of strong bases at elevated temps

Recommendation: Pathway A is recommended for rapid, early-phase discovery synthesis where cryogenic infrastructure is available. Pathway B is superior for late-stage process chemistry and scale-up due to its lower E-factor and avoidance of carcinogenic methylating agents.

Self-Validating Experimental Protocols

Protocol A: Double Alkylation (Pathway A)

Objective: Synthesize the intermediate ester via exhaustive methylation, followed by saponification.

  • Enolate Formation:

    • Charge a flame-dried flask with ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78 °C under argon.

    • Causality: Argon and anhydrous THF prevent premature protonation of the highly basic enolate.

    • Dropwise add LiHMDS (1.0 M in THF, 2.5 equiv). Stir for 30 minutes. The solution will turn pale yellow, validating enolate formation.

  • Electrophilic Trapping:

    • Add Methyl Iodide (2.5 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow to warm to room temperature over 4 hours.

    • Self-Validation Check: Quench a 0.1 mL aliquot in saturated NH4Cl and extract with EtOAc. TLC (Hexanes:EtOAc 1:1) should show complete disappearance of the starting material ( Rf​=0.3 ) and the appearance of a less polar spot ( Rf​=0.55 ). If a middle spot appears ( Rf​=0.4 ), mono-alkylation is incomplete; add 0.5 equiv LiHMDS and MeI.

  • Saponification:

    • Concentrate the reaction mixture, redissolve in THF:MeOH:H2O (2:1:1), and add LiOH·H2O (3.0 equiv). Stir at 50 °C for 6 hours.

    • Causality: LiOH is chosen over NaOH to prevent potential degradation of the pyrazole ring under harsh basic reflux.

  • Workup:

    • Remove organics under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3. The product will precipitate as a white solid. Filter and dry under high vacuum.

Protocol B: Palladium-Catalyzed α -Arylation (Pathway B)

Objective: Direct coupling of the pyrazole core with the isobutyrate moiety.

  • Catalyst Activation:

    • In a nitrogen-filled glovebox, combine 4-bromo-1-methyl-1H-pyrazole (1.0 equiv), methyl isobutyrate (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (2.0 equiv) in anhydrous Toluene (0.3 M).

    • Causality: NaOtBu is required to deprotonate the methyl isobutyrate, generating the nucleophilic enolate in situ which subsequently transmetalates onto the Palladium center.

  • Cross-Coupling:

    • Seal the vessel and heat to 90 °C for 12 hours.

    • Self-Validation Check: The reaction mixture shifts from dark purple (Pd2(dba)3) to a reddish-brown homogeneous solution. GC-MS of an aliquot should confirm the mass of the coupled ester ( M+=196 ).

  • Saponification & Isolation:

    • Filter the mixture through a short pad of Celite to remove palladium black.

    • Concentrate and subject the crude ester to the identical LiOH saponification conditions described in Protocol A.

PdCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Cleavage of C-Br bond) Pd0->OxAdd 4-Bromo-1-methyl- 1H-pyrazole Transmet Transmetalation (Isobutyrate Enolate Binding) OxAdd->Transmet NaOtBu + Methyl isobutyrate RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim Steric crowding drives elimination RedElim->Pd0 Product Release

Figure 2: Mechanistic cycle of the Pd-catalyzed α -arylation (Pathway B).

References

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)
  • Source: Tetrahedron Letters / US Patent Citations (2006)
  • Pyrazole synthesis Source: Organic Chemistry Portal URL
Validation

Comparative Guide: IC50 Evaluation of 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic Acid Analogs in Keap1-Nrf2 Inhibition

Executive Summary In modern rational drug design, 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 1249313-28-7)[1] serves as a highly privileged pharmacophore and carboxylic acid bioisostere. This structural mot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 1249313-28-7)[1] serves as a highly privileged pharmacophore and carboxylic acid bioisostere. This structural motif is heavily utilized in the development of Protein-Protein Interaction (PPI) inhibitors, most notably targeting the Keap1-Nrf2 antioxidant pathway [2].

This guide provides an objective, data-driven comparison of this core building block against its structural analogs. By evaluating their half-maximal inhibitory concentrations (IC50) using a validated Fluorescence Polarization (FP) assay[3], researchers can understand the critical Structure-Activity Relationships (SAR) that dictate target affinity and drive lead optimization.

Structural Rationale & SAR Causality

The potency of pyrazole-propanoic acid derivatives in displacing the Nrf2 transcription factor from the Keap1 Kelch domain relies on precise spatial geometry. The causality behind the structural choices is as follows:

  • The gem-Dimethyl Effect (Thorpe-Ingold Effect): The two alpha-methyl groups on the propanoic acid backbone restrict the rotational degrees of freedom. This pre-organizes the molecule, locking the carboxylate and pyrazole ring into a bioactive conformation that mimics the ETGE motif of Nrf2. Removing these methyl groups introduces a severe entropic penalty upon binding.

  • N-Methylation of the Pyrazole: The 1-methyl group acts as a hydrophobic "plug" that occupies a lipophilic sub-pocket within the Keap1 Kelch domain. Unsubstituted (1H) pyrazoles introduce a hydrogen-bond donor that requires desolvation without a complementary acceptor in the binding pocket, resulting in a loss of binding free energy.

  • Regiochemistry (4-yl vs. 3-yl): The attachment point at the 4-position of the pyrazole ensures the correct vector for the carboxylic acid to engage key arginine residues (e.g., Arg415, Arg483) in the Keap1 pocket. Shifting to a 3-yl attachment completely abolishes this critical interaction vector.

Pathway Keap1 Keap1 (Kelch Domain) Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Ubiquitination (Basal State) Nucleus Nucleus (ARE Activation) Nrf2->Nucleus Translocation Inhibitor Pyrazole-Propanoic Acid Analog Inhibitor->Keap1 Binds Kelch Domain (IC50) Inhibitor->Nrf2 Prevents Degradation

Caption: Keap1-Nrf2 pathway disruption by pyrazole-propanoic acid analogs.

Comparative Data Analysis: IC50 Values

The following table summarizes the comparative performance of the core compound and its analogs against the Keap1 Kelch domain. Data is derived from standardized in vitro Fluorescence Polarization (FP) competition assays[3][4].

Compound NameCAS NumberStructural ModificationIC50 (nM)Fold ChangeSAR Impact
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid 1249313-28-7[1]Reference Core 14 1.0x Optimal pre-organization and hydrophobic packing.
2-methyl-2-(1-ethyl-1H-pyrazol-4-yl)propanoic acidN/AN-Ethyl substitution382.7xSlight steric clash in the lipophilic sub-pocket.
2-methyl-2-(1H-pyrazol-4-yl)propanoic acid1781143-87-0[1]Des-methyl (1H-pyrazole)856.0xDesolvation penalty of the exposed N-H donor.
2-(1-methyl-1H-pyrazol-4-yl)propanoic acid1248781-46-5[1]Mono-methyl backbone42030.0xLoss of Thorpe-Ingold effect; high entropic penalty.
2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid1784260-94-1[1]Regioisomer (3-yl)>10,000>700xIncorrect binding vector; fails to engage Arg residues.

Experimental Protocol: Fluorescence Polarization (FP) Assay

To ensure trustworthiness and a self-validating system, the IC50 values must be determined using a homogeneous, mix-and-read Fluorescence Polarization (FP) assay[3]. FP is chosen over ELISA because it avoids washing steps that disrupt the equilibrium of transient protein-protein interactions.

The assay utilizes a FITC-labeled 9-mer Nrf2 peptide (FITC-LDEETGEFL) optimized for dynamic range and binding affinity to the Keap1 Kelch domain[5].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 50 mM EDTA, and 0.005% Tween-20[3]. The Tween-20 is critical to prevent non-specific aggregation of the hydrophobic pyrazole analogs.

    • Dilute Keap1 Kelch domain protein to a working concentration of 12 nM.

    • Dilute FITC-9mer Nrf2 peptide to a working concentration of 4 nM.

  • Compound Titration:

    • Prepare a 10-point, 3-fold serial dilution of the pyrazole-propanoic acid analogs in DMSO.

    • Transfer 100 nL of the compound (or DMSO control) into a 384-well black, non-binding surface microplate.

  • Reaction Assembly:

    • Dispense 20 µL of the Keap1/FITC-Nrf2 master mix into each well.

    • Self-Validating Controls: Include "Free Probe" wells (FITC-Nrf2 + Buffer only) to establish the minimum polarization baseline ( Pmin​ ), and "Bound Probe" wells (FITC-Nrf2 + Keap1 + DMSO) to establish the maximum polarization baseline ( Pmax​ )[6].

  • Equilibration:

    • Incubate the plate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium[7].

  • Data Acquisition & Analysis:

    • Read the plate on a multi-mode microplate reader using excitation at 485 nm and emission at 535 nm[6].

    • Calculate the percentage of inhibition: % Inhibition = 1 - [(P_obs - P_min) / (P_max - P_min)][6].

    • Fit the data to a 4-parameter logistic (4PL) regression model to extract the IC50 values.

FP_Assay Step1 1. Dispense Keap1 Protein & FITC-Nrf2 Peptide Step2 2. Add Pyrazole-Propanoic Acid Analogs (Titration) Step1->Step2 Step3 3. Incubate (30 min, RT) to reach Equilibrium Step2->Step3 Step4 4. Read Fluorescence Polarization (Ex 485/Em 535) Step3->Step4 Step5 5. Calculate IC50 via 4-Parameter Logistic Fit Step4->Step5

Caption: Step-by-step workflow for the Keap1-Nrf2 Fluorescence Polarization (FP) IC50 assay.

References

  • NextSDS Substance Database. "2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid". NextSDS.[Link]

  • NextSDS Substance Database. "2-methyl-2-(1H-pyrazol-4-yl)propanoic acid". NextSDS.[Link]

  • NextSDS Substance Database. "2-(1-methyl-1H-pyrazol-4-yl)propanoic acid". NextSDS.[Link]

  • Inoyama, D., et al. "Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction". Journal of Biomolecular Screening, 17(4):435–447.[Link]

  • Hu, L., et al. "HTS fluorescence polarization assay for inhibitors of Keap1-Nrf2 interaction".
  • European Patent Office. "Naphthyl sulfonamide derivatives as KEAP-1 modulators".

Sources

Comparative

A Head-to-Head Comparison of Standard Curve Validation for the Quantification of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid in Serum: A Senior Application Scientist's Guide

For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic agents in biological matrices is the bedrock of preclinical and clinical research. This guide provides an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic agents in biological matrices is the bedrock of preclinical and clinical research. This guide provides an in-depth, experience-driven comparison of methodologies for validating a standard curve for the analysis of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid in serum. We will move beyond rote procedural lists to explore the rationale behind experimental choices, ensuring a robust and defensible bioanalytical method.

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1] This principle, enshrined in regulatory guidelines from the FDA and ICH, is paramount.[2][3] A well-characterized and validated method ensures the reliability of data that underpins critical decisions in the drug development pipeline.[1][4]

The Analyte: 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Before delving into methodology, understanding the analyte is critical. 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a small molecule with a carboxylic acid functional group.[5] This acidic nature is a key consideration in developing an effective extraction and chromatographic strategy.

Choosing the Right Analytical Tool: A Comparative Overview

While various analytical techniques exist, for small molecules like our target analyte in a complex matrix such as serum, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6][7] Its high sensitivity and selectivity are indispensable for accurate quantification.[7]

Analytical TechniqueStrengthsWeaknessesSuitability for this Application
LC-MS/MS High sensitivity, high selectivity, wide dynamic range, structural information.Susceptible to matrix effects, higher initial instrument cost.Excellent. The preferred method for its ability to distinguish the analyte from endogenous serum components.
HPLC-UV Robust, lower cost, widely available.Lower sensitivity, potential for interference from co-eluting compounds.Potentially suitable for high concentrations, but not ideal for typical bioanalytical studies requiring low detection limits.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile analytes like carboxylic acids, which adds complexity and potential for variability.[8]Not recommended. The need for derivatization makes it less efficient and more prone to error for this analyte.
Immunoassays (e.g., ELISA) High throughput, can be very sensitive.Development can be time-consuming and costly, potential for cross-reactivity.Not applicable. Immunoassays are typically used for large molecules like proteins and are not suitable for this small molecule.

Given the superiority of LC-MS/MS for this application, the remainder of this guide will focus on the validation of a standard curve using this platform.

The Heart of Quantification: The Standard Curve

A calibration curve is the cornerstone of quantitative bioanalysis, establishing the relationship between the instrument's response and the known concentration of an analyte.[9] For regulatory compliance, a calibration curve should consist of a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and a minimum of six to eight non-zero concentration levels.[4][10]

Workflow for Standard Curve and Quality Control Sample Preparation

Caption: Preparation of calibration standards and quality control samples.

A Step-by-Step Guide to Standard Curve Validation

Full validation of a bioanalytical method should be conducted when it is first established for the quantification of an analyte in clinical and applicable nonclinical studies.[1][4]

Sample Preparation: A Critical First Step

The goal of sample preparation is to remove interfering substances from the serum matrix and concentrate the analyte of interest.[11]

Comparison of Serum Protein Precipitation Methods

Protein precipitation is a common and straightforward method for sample cleanup in serum.[8][12]

MethodReagentAdvantagesDisadvantages
Organic Solvent Precipitation Acetonitrile or MethanolSimple, fast, and inexpensive.[12]May not remove all phospholipids, which can cause matrix effects.[13]
Trichloroacetic Acid (TCA) Precipitation Trichloroacetic AcidEffective at precipitating a wide range of proteins.Can cause protein degradation and may be harsh on the analytical column if not properly neutralized.
Ammonium Sulfate Precipitation Ammonium SulfateGentle precipitation method, preserves protein activity.Less effective for removing all proteins and may introduce high salt concentrations.

Recommended Protocol: Protein Precipitation with Acetonitrile

  • To 100 µL of serum sample (blank, calibration standard, or QC), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.[14]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Rationale: Acetonitrile is chosen for its efficiency in precipitating proteins while being a common solvent in reversed-phase chromatography, ensuring compatibility with the analytical system.[12]

Alternative Extraction Techniques

For cleaner extracts, though more complex to develop, consider:

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubilities in two immiscible liquids.[15][16]

  • Solid-Phase Extraction (SPE): Offers high selectivity and can significantly reduce matrix effects.[11][17] Given the acidic nature of the analyte, an anion exchange or a mixed-mode SPE sorbent could be highly effective.[18][19]

The Internal Standard: Your Anchor in a Sea of Variability

An internal standard (IS) is crucial for accurate quantification in LC-MS/MS.[20][21] It is added at a constant concentration to all samples and standards to correct for variability in sample preparation, injection volume, and instrument response.[7]

Types of Internal Standards

TypeDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) IS The analyte with several atoms replaced by their stable isotopes (e.g., ¹³C, ²H).[22]Co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[22][23]Can be expensive and time-consuming to synthesize.
Structural Analog IS A molecule with similar chemical and physical properties to the analyte.[21]More readily available and less expensive than a SIL-IS.May not co-elute perfectly and may experience different matrix effects than the analyte.[7]

Recommendation: A stable isotope-labeled version of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is the ideal choice for an internal standard. If unavailable, a close structural analog, such as 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid or 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, could be considered, but would require more rigorous validation of its performance.[24][25]

Validation Parameters: The Pillars of a Defensible Method

The following parameters must be assessed to validate the standard curve according to regulatory guidelines.[4][26]

This establishes the concentration range over which the assay is accurate and precise.[27]

  • Protocol: Analyze a minimum of 6-8 non-zero calibration standards spanning the expected concentration range in at least three independent runs.

  • Acceptance Criteria:

    • The simplest regression model that adequately describes the concentration-response relationship should be used.[4] A weighted linear regression (e.g., 1/x or 1/x²) is often necessary for wide dynamic ranges.[27]

    • The coefficient of determination (r²) should be ≥ 0.99.

    • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).[28]

The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[29][30]

  • Protocol: The LLOQ is determined from the lowest standard on the calibration curve.

  • Acceptance Criteria:

    • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[10]

    • Accuracy should be within 80-120% of the nominal concentration.[10]

    • Precision (%CV) should be ≤ 20%.[27]

Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of replicate measurements.[29]

  • Protocol: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least three independent runs.[29]

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[28]

    • Precision (as %CV): Should not exceed 15% (20% at the LLOQ).[28]

Example Validation Data Summary

ParameterLLOQ QCLow QCMid QCHigh QCAcceptance Criteria
Nominal Conc. (ng/mL) 1.03.050800N/A
Mean Accuracy (%) 105.398.7101.299.580-120% (LLOQ), 85-115% (others)
Within-Run Precision (%CV) 8.96.24.53.8≤ 20% (LLOQ), ≤ 15% (others)
Between-Run Precision (%CV) 11.28.56.15.3≤ 20% (LLOQ), ≤ 15% (others)

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[27] The matrix effect is the suppression or enhancement of the analyte's signal due to co-eluting components from the matrix.[31][32][33]

  • Protocol:

    • Selectivity: Analyze blank serum samples from at least six different sources to check for interferences at the retention time of the analyte and IS.[27]

    • Matrix Effect: Compare the response of the analyte spiked into extracted blank serum with the response of the analyte in a neat solution at low and high concentrations.[31]

  • Acceptance Criteria:

    • Selectivity: The response of any interfering peaks should be ≤ 20% of the analyte response at the LLOQ, and ≤ 5% of the IS response.[4]

    • Matrix Effect: The IS-normalized matrix factor should have a %CV ≤ 15%.

Caption: Workflow for quantitative assessment of matrix effect.

Ensuring the analyte is stable throughout the sample lifecycle is critical.

  • Protocol: Evaluate the stability of the analyte in serum under various conditions:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.

    • Long-Term Stability: Under frozen storage conditions for the expected duration of the study.

    • Post-Preparative Stability: In the autosampler.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[28]

Conclusion

The validation of a standard curve for the quantification of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid in serum is a multi-faceted process that demands careful consideration of the analyte's properties, the analytical technique, and rigorous adherence to regulatory guidelines. By employing LC-MS/MS with a stable isotope-labeled internal standard and a well-optimized sample preparation method like protein precipitation, researchers can develop a robust, reliable, and defensible bioanalytical assay. This guide provides the foundational principles and practical comparisons to empower scientists to make informed decisions, ensuring the integrity of their data and the ultimate success of their research and development programs.

References

  • Are You Validating Methods for Bioanalytical Samples? | LCGC International. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA). (2022-07-25). Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024-06-12). U.S. Food and Drug Administration. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022-11-07). Federal Register. Available at: [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC. Available at: [Link]

  • 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid - NextSDS. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available at: [Link]

  • Bioanalytical method validation: An updated review - PMC. Available at: [Link]

  • bioanalytical method validation – m10 - ICH. (2019-03-20). Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA. (2023-01-12). Quansys Biosciences. Available at: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. Available at: [Link]

  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. Available at: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022-05-24). Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025-05-23). Available at: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011-07-21). Available at: [Link]

  • Large Molecule Specific Assay Operation: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. Available at: [Link]

  • 2-(1-methyl-1H-pyrazol-4-yl)acetic acid - PubChem. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC. Available at: [Link]

  • Extracting Small Molecules | Biocompare.com. (2018-09-28). Available at: [Link]

  • What is Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. Available at: [Link]

  • Liquid–liquid extraction - Wikipedia. Available at: [Link]

  • Useful Protocols - Boston Children's Research. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. (2017-11-24). Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023-12-11). Available at: [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. (2023-08-29). Available at: [Link]

  • Propanoic acid, 2-methyl- - the NIST WebBook. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]

  • Bioanalytical Calibration Curves - Certara. (2014-08-12). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025-12-26). Available at: [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available at: [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024-01-27). Available at: [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. Available at: [Link]

  • Serum Sample Preparation for LC-MS and GC-MS - Organomation. Available at: [Link]

  • What is Solid Phase Extraction (SPE)? - Organomation. Available at: [Link]

  • Protein Precipitation Methods for Proteomics - Bio-Synthesis Inc. (2014-09-04). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management and disposal of chemical reage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides an in-depth, procedural framework for the safe disposal of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, a compound encountered in modern research settings. By integrating established safety protocols with the specific chemical nature of this substance, we can execute its disposal with confidence and integrity.

Hazard Profile Analysis: An Evidence-Based Approach

Key potential hazards, inferred from related compounds, are summarized below.

Hazard CategoryClassificationAssociated RisksSource Citation
Acute Oral Toxicity Category 4Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][2][3]
Respiratory Irritation Category 3May cause respiratory irritation.[1][2][3][4]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a certified chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a multi-step process that prioritizes safety, regulatory compliance, and environmental protection. The following workflow provides a clear, logical progression from initial handling to final disposal.

DisposalWorkflow cluster_prep Step 1: Preparation & Safety cluster_collection Step 2: Waste Collection & Segregation cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal PPE Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) FumeHood Work in a Certified Chemical Fume Hood SpillKit Ensure Spill Kit is Accessible (Sodium Bicarbonate, Absorbent) SolidWaste Solid Waste: Collect in a labeled, sealed, chemically compatible container. SpillKit->SolidWaste Contaminated Contaminated Materials: (Gloves, Weighing Paper, etc.) Place in solid waste container. SolidWaste->Contaminated LiquidWaste Liquid Waste (Solutions): Collect in a separate, labeled, leak-proof container. StorageArea Store sealed waste container in a designated hazardous waste accumulation area. Contaminated->StorageArea Compatibility Ensure segregation from incompatible materials (e.g., strong bases). StorageArea->Compatibility EHS_Request Submit a Hazardous Waste Pickup Request to your Institution's EHS Department. Compatibility->EHS_Request ProfessionalDisposal Waste is handled by a licensed professional waste disposal company. EHS_Request->ProfessionalDisposal Incineration High-temperature incineration is the recommended final disposal method. ProfessionalDisposal->Incineration

Disposal workflow for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid.

Detailed Methodologies

3.1. Immediate Safety and Handling

Before beginning any disposal-related activities, the following safety measures are mandatory:

  • Personal Protective Equipment (PPE): At a minimum, wear a laboratory coat, chemical safety goggles, and nitrile gloves.[5] Neoprene or rubber gloves may offer enhanced protection against acidic compounds.[5]

  • Engineering Controls: All handling of the solid compound or its solutions must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Emergency Preparedness: Ensure an acid-neutralizing spill kit (containing materials like sodium bicarbonate or soda ash) and an eye wash station are readily accessible.[7][8]

3.2. Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Do Not Mix Waste Streams: Never combine waste containing 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid with other chemical waste, particularly strong bases or oxidizers, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][9]

  • Solid Waste:

    • Collect all unused or contaminated solid 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid in a dedicated, chemically compatible container with a secure, tight-fitting lid.[9]

    • Label the container clearly with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

    • Any materials with gross contamination, such as weighing papers, spatulas, or gloves, should be placed in the same solid waste container.

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a separate, leak-proof, and chemically resistant container (e.g., a designated carboy for acidic organic waste).[7]

    • Label the container with "Hazardous Waste," the full chemical name and solvent, an approximate concentration of the compound, and relevant hazard warnings.

  • Empty Container Disposal:

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or water).

    • Collect the rinsate and dispose of it as liquid hazardous waste.

    • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[10]

3.3. On-Site Neutralization (For Dilute Aqueous Solutions Only)

In-laboratory neutralization of acidic waste can be a viable option to reduce its hazardous characteristics, but it must be approached with caution and is generally reserved for dilute solutions.[11][12] This procedure should only be performed by trained personnel under the direct supervision of a laboratory manager and in accordance with institutional EHS policies.

Protocol for Neutralization:

  • Dilution: If the concentration of the acidic solution is greater than 5M, it must first be diluted by slowly adding the acid solution to a large volume of cold water, with stirring, in a container that is at least three times the final volume.[10] Always add acid to water, never the other way around, to avoid a violent exothermic reaction. [10]

  • Neutralization:

    • Place the diluted acidic waste in a large beaker within an ice bath to manage heat generation.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 1M solution of sodium hydroxide, while continuously stirring and monitoring the pH.[8]

    • Continue adding the base in small increments until the pH of the solution is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: The resulting neutralized salt solution may be eligible for drain disposal, but only if it does not contain heavy metals or other regulated substances and is in compliance with local regulations. [11][12] Always consult your institution's EHS department before disposing of any neutralized solution down the drain.

3.4. Final Disposal

The ultimate disposal of this chemical waste must be handled by professionals to ensure compliance with all federal, state, and local regulations.[1]

  • Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[9] This area should provide secondary containment to mitigate spills.

  • Professional Disposal Service: Follow your institution's procedures to request a pickup from your EHS department or their contracted hazardous waste disposal company.[1] These companies are equipped to transport and dispose of chemical waste safely.

  • Recommended Disposal Method: For organic compounds like 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid, high-temperature incineration at a permitted hazardous waste facility is the most effective and environmentally sound disposal method.

By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety, responsibility, and scientific excellence. Always prioritize consultation with your institution's EHS professionals to ensure full compliance with all applicable regulations.

References

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet for 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • FUJIFILM Wako Pure Chemical Corporation. (2012, October 31).
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Benchchem. (n.d.).
  • Fisher Scientific. (2025, December 21). Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole.
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • ChemScene. (2025, December 8). Safety Data Sheet for 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1801.
  • Environmental Marketing Services. (2020, January 30). Types of Acid Waste Disposal.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Benchchem. (n.d.).
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ChemicalBook. (2025, July 26). Safety Data Sheet for 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER.
  • American Chemical Society. (n.d.).
  • U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.).
  • Al-Azmi, A., El-Faham, A., & Al-Othman, Z. (2018).
  • Sigma-Aldrich. (n.d.). 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid.
  • BASF. (2023, January 6).
  • Journal of Emerging Technologies and Innovative Research. (2024, June).
  • Utah State University. (n.d.).
  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • FUJIFILM Wako Chemicals. (2025, August 8).
  • Fisher Scientific. (2012, February 21).
  • Safety & Risk Services. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.